6,7-Dihydroneridienone A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h6,10,15,17-19,24H,4-5,7-9,11H2,1-3H3/t15-,17-,18-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDAXWJYRPVTPO-GGLFOPPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993729 | |
| Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72959-46-7 | |
| Record name | Pregna-4,16-diene-3,20-dione, 12-hydroxy-, (12beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072959467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6,7-Dihydroneridienone A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-Dihydroneridienone A, a steroid isolated from the plant species Tithonia diversifolia and Tithonia suffruticosa. The document consolidates available physicochemical data and outlines a general experimental protocol for its isolation. Notably, a thorough review of scientific literature reveals a significant gap in the understanding of the biological activity and mechanism of action of this specific compound. This guide distinguishes this compound from the structurally different and biologically active compound, neridienone A, and the cytotoxic agent 6,7-dehydroroyleanone, to prevent potential confusion in research endeavors.
Introduction
This compound is a naturally occurring steroid that has been identified in plant species of the Tithonia genus, namely Tithonia diversifolia and Tithonia suffruticosa[1]. As a member of the steroid family of organic compounds, its chemical structure suggests potential for biological activity. However, despite its identification, there is a conspicuous absence of published research detailing its pharmacological properties, including potential anti-inflammatory, cytotoxic, or other therapeutic effects.
This document aims to provide a centralized resource of the currently available technical information on this compound. It is intended to serve as a foundational reference for researchers who may be interested in exploring the untapped potential of this natural product.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its identification, characterization, and for the design of future experimental studies.
| Property | Value | Reference |
| Chemical Name | 12-hydroxy-pregna-4,16-diene-3,20-dione | |
| Molecular Formula | C21H28O3 | [1][2] |
| Molecular Weight | 328.45 g/mol | [1][2] |
| CAS Number | 72959-46-7 | [2] |
| Class | Steroid | [1] |
Distinction from Similar Compounds
It is imperative to distinguish this compound from other similarly named or structurally related compounds to ensure accuracy in research.
-
Neridienone A: Isolated from Nerium oleander, neridienone A is identified as 12β-hydroxypregna-4,6,16-triene-3,20-dione. It has demonstrated anti-inflammatory activity through the inhibition of intercellular adhesion molecule-1 (ICAM-1).
-
6,7-Dehydroroyleanone: This compound, with the molecular formula C20H26O3 and CAS number 6855-99-8, has shown cytotoxic activity against hepatocellular carcinoma cells. It is structurally distinct from this compound.
The current body of scientific literature does not attribute the biological activities of neridienone A or 6,7-dehydroroyleanone to this compound.
Experimental Protocols: Isolation of Steroids from Tithonia diversifolia
While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology for the extraction and isolation of steroids from Tithonia diversifolia can be outlined based on established phytochemical techniques. This serves as a representative protocol for researchers.
4.1. Plant Material Collection and Preparation
-
Collect fresh aerial parts (leaves and stems) of Tithonia diversifolia.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately two weeks or until brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
4.2. Extraction
-
Macerate the powdered plant material in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1 v/v), at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
4.3. Fractionation
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction using a rotary evaporator.
4.4. Isolation and Purification
-
Subject the non-polar fractions (n-hexane and chloroform), which are likely to contain steroids, to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of approximately 20-30 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine fractions with similar TLC profiles and subject them to further purification by preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure compounds.
4.5. Structure Elucidation
-
Determine the structure of the isolated compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature and biomedical databases did not yield any specific studies on the biological activity of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, available for this compound. Furthermore, no signaling pathways have been identified as being modulated by this compound.
The absence of this critical information represents a significant knowledge gap and a promising area for future research. The steroidal backbone of this compound suggests that it could potentially interact with various cellular targets, and investigations into its bioactivity are warranted.
Future Directions
The current state of knowledge regarding this compound is limited to its chemical identity and natural source. To unlock its potential therapeutic value, the following research avenues are recommended:
-
Isolation and large-scale production: Development of an efficient and scalable protocol for the isolation of this compound from Tithonia diversifolia or through chemical synthesis.
-
Biological screening: Comprehensive screening of the compound for a wide range of biological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and antiviral properties.
-
Mechanism of action studies: If any significant biological activity is identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.
-
Structure-activity relationship (SAR) studies: Synthesis of analogs of this compound to explore the structure-activity relationships and optimize for potency and selectivity.
Conclusion
This compound is a steroid natural product with a defined chemical structure but an uncharted biological profile. This technical guide consolidates the existing physicochemical data and provides a framework for its isolation. The clear lack of research into its pharmacological effects presents a unique opportunity for natural product chemists, pharmacologists, and drug discovery scientists to investigate a potentially novel bioactive scaffold. Future studies are essential to determine if this compound holds any therapeutic promise.
References
6,7-Dihydroneridienone A: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroneridienone A is a naturally occurring steroid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources, a generalized experimental protocol for its isolation, and a discussion of its potential biological activities based on related compounds. While specific quantitative data and detailed mechanistic studies on this compound are limited in current literature, this document consolidates the available information to serve as a valuable resource for researchers.
Natural Sources
This compound has been identified and isolated from plant species belonging to the Tithonia genus, commonly known as wild sunflowers. The primary documented sources are:
-
Tithonia diversifolia [1]
-
Tithonia suffruticosa
Phytochemical screenings of Tithonia diversifolia have confirmed the presence of steroids in various parts of the plant, including the leaves, stems, and roots. These studies provide a basis for the isolation of this compound from this species.
Data Presentation
| Plant Part | Extraction Solvent | Steroids Detected | Reference |
| Leaves | Methanol, Acetone, Aqueous | Present | --INVALID-LINK-- |
| Stems | Methanol, Acetone, Aqueous | Present | --INVALID-LINK-- |
| Roots | Aqueous, Methanol, Petroleum Ether | Present | --INVALID-LINK-- |
Experimental Protocols
The following is a generalized experimental protocol for the extraction and isolation of steroids, such as this compound, from Tithonia species. This protocol is based on established methodologies for the isolation of steroids from plant materials.
1. Plant Material Collection and Preparation:
-
Collect fresh leaves, stems, or roots of Tithonia diversifolia or Tithonia suffruticosa.
-
Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately two weeks.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Perform a solvent extraction using a Soxhlet apparatus or maceration.
-
For maceration, soak the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) for 24-72 hours at room temperature.
-
Filter the extract to separate the solvent from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Subject the crude extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and butanol). This will separate compounds based on their polarity. Steroids are typically found in the less polar fractions.
4. Chromatographic Separation:
-
Perform column chromatography on the steroid-rich fraction using silica gel as the stationary phase.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf values).
5. Isolation and Purification:
-
Combine the fractions containing the target compound and concentrate them.
-
Further purify the isolated compound using preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.
6. Structure Elucidation:
-
Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been extensively studied, research on structurally related compounds, such as 6,7-dehydroroyleanone, suggests potential cytotoxic and anti-inflammatory effects. The following diagram illustrates a hypothetical model of these potential activities and the signaling pathways that may be involved.
Caption: Hypothesized biological activities of this compound.
Conclusion
This compound is a steroid naturally present in Tithonia diversifolia and Tithonia suffruticosa. While detailed studies on its bioactivity and specific isolation yields are currently lacking, this guide provides a foundational understanding for researchers. The generalized experimental protocol offers a starting point for its isolation and purification. Further investigation into the pharmacological properties of this compound is warranted to explore its potential as a therapeutic agent. The potential cytotoxic and anti-inflammatory activities, inferred from related compounds, suggest promising avenues for future research in drug discovery and development.
References
A Technical Guide to the Proposed Isolation of 6,7-Dihydroneridienone A from Tithonia diversifolia
Disclaimer: This technical guide outlines a generalized experimental protocol for the isolation of 6,7-Dihydroneridienone A from Tithonia diversifolia. As of the latest literature search, a specific, validated protocol for the isolation of this particular steroid has not been published. Furthermore, public databases and scientific literature appear to lack the reference spectroscopic data (NMR, MS) required for its definitive identification. The following methodologies are based on established principles of phytochemistry for the isolation of steroids from plant matrices. The quantitative data presented is hypothetical and for illustrative purposes only. Researchers must optimize these methods and perform rigorous structural elucidation to confirm the identity of any isolated compounds.
Data Presentation
Effective isolation campaigns rely on meticulous tracking of yields and purity at each stage. The tables below present hypothetical data to illustrate the expected outcomes of the proposed workflow.
Table 1: Extraction Yields from Tithonia diversifolia Aerial Parts
| Solvent | Extraction Method | Dry Plant Mass (kg) | Crude Extract Mass (g) | Yield (%) |
| n-Hexane | Soxhlet Extraction | 1.5 | 37.5 | 2.5 |
| Dichloromethane | Maceration (Sequential) | 1.5 | 60.0 | 4.0 |
| Methanol | Maceration (Sequential) | 1.5 | 127.5 | 8.5 |
Note: Steroids like this compound are typically non-polar to moderately polar and are expected to be primarily in the n-Hexane or Dichloromethane extracts.
Table 2: Silica Gel Column Chromatography Fractionation of n-Hexane Extract
| Fraction ID | Elution System (n-Hexane:Ethyl Acetate) | Mass (g) | TLC Profile (Rf)* | Putative Composition |
| F-01 | 100:0 | 4.5 | > 0.9 | Waxes, Fatty Acids |
| F-02 | 95:5 | 9.2 | 0.7 - 0.8 | Triterpenes, Simple Sterols |
| F-03 | 90:10 | 11.5 | 0.5 - 0.6 | Target Steroid Zone |
| F-04 | 85:15 | 6.8 | 0.3 - 0.4 | More Polar Terpenoids |
| F-05 | 80:20 | 3.1 | < 0.2 | Highly Polar Compounds |
*Hypothetical Rf values based on a n-Hexane:Ethyl Acetate (8:2) solvent system.
Table 3: Purification of Fraction F-03 by Preparative HPLC
| Peak ID | Retention Time (min) | Mobile Phase (Acetonitrile:Water) | Isolated Mass (mg) | Purity (by UPLC-DAD) |
| F-03-P1 | 18.4 | 65:35 | 15.2 | > 96% |
| F-03-P2 | 21.9 | 65:35 | 25.7 | > 98% (Target Compound) |
| F-03-P3 | 25.1 | 65:35 | 11.8 | > 95% |
Experimental Protocols
The following protocols provide a detailed methodology for the isolation and identification of this compound.
2.1 Plant Material Preparation
-
Collection: Aerial parts (leaves and stems) of Tithonia diversifolia are collected. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Drying: The plant material is shade-dried at room temperature for 10-15 days until a constant weight is achieved.
-
Pulverization: The dried material is coarsely ground using a mechanical mill to a particle size of 2-3 mm.
2.2 Soxhlet Extraction
-
Setup: A 5 L Soxhlet apparatus is assembled.
-
Loading: Approximately 1.5 kg of the pulverized plant material is packed into large cellulose thimbles and placed in the extractor.
-
Extraction: The material is exhaustively extracted with 4 L of n-hexane over 48 hours. The solvent should cycle completely at least 15-20 times.
-
Concentration: The resulting n-hexane solution is concentrated under reduced pressure at 40°C using a rotary evaporator to yield the crude n-hexane extract. The extract is then dried in a vacuum oven to remove residual solvent.
2.3 Isolation by Column Chromatography
-
Column Packing: A glass column (100 cm length x 6 cm diameter) is wet-packed with 800 g of silica gel (70-230 mesh) using n-hexane as the slurry solvent.
-
Sample Loading: 30 g of the crude n-hexane extract is dissolved in a minimal amount of dichloromethane and adsorbed onto 60 g of silica gel. The solvent is evaporated, and the dry, impregnated silica is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a step-gradient of increasing polarity, starting with pure n-hexane, followed by n-hexane:ethyl acetate mixtures (98:2, 95:5, 90:10, 85:15, 80:20, v/v). Approximately 500 mL of solvent is used for each step.
-
Fraction Collection: Fractions of 250 mL are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
2.4 Preparative High-Performance Liquid Chromatography (HPLC)
-
System: A preparative HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Sample Preparation: The target fraction (e.g., F-03) is dissolved in HPLC-grade methanol and filtered through a 0.45 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with an acetonitrile:water (65:35, v/v) mixture.
-
Flow Rate: 15 mL/min.
-
Detection: 245 nm.
-
-
Purification: The sample is injected in multiple runs. The peak corresponding to the target compound is collected, and the solvent is removed under vacuum to yield the purified substance.
2.5 Structural Elucidation The identity and structure of the purified compound must be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR):
-
1H NMR: To determine the number and types of protons.
-
13C NMR & DEPT: To determine the number and types of carbons (CH3, CH2, CH, C).
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity of the carbon skeleton and the complete structure.
-
NOESY: To determine the relative stereochemistry of the molecule.
-
Visualizations
3.1 Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification process.
Caption: Proposed experimental workflow for isolating this compound.
3.2 Signaling Pathways
Currently, there is no information available in the scientific literature regarding the biological targets or signaling pathways associated with this compound. Therefore, a diagram for this requirement cannot be generated. Further pharmacological studies would be necessary to elucidate its mechanism of action.
The Enigmatic Biosynthesis of 6,7-Dihydroneridienone A: A Technical Overview
Disclaimer: The biosynthetic pathway of 6,7-Dihydroneridienone A has not been experimentally elucidated to date. This technical guide provides a comprehensive overview of the current knowledge surrounding this molecule, including its origin and a hypothetical biosynthetic pathway based on established principles of terpene biochemistry. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a natural product isolated from the medicinal plant Tithonia diversifolia, a member of the Asteraceae family.[1] While some databases classify it as a steroid, its nomenclature and carbon skeleton strongly suggest it is a sesquiterpenoid derivative, likely originating from a nerolidol precursor. Its molecular formula is C21H28O3.[1] The plant Tithonia diversifolia is known to produce a variety of sesquiterpene lactones, further supporting the classification of this compound as a sesquiterpenoid.
A Hypothetical Biosynthetic Pathway
Given the lack of direct research, a plausible biosynthetic route to this compound can be postulated starting from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP).
Formation of the Sesquiterpene Scaffold
The biosynthesis of all sesquiterpenes commences with farnesyl pyrophosphate (FPP).[2] The proposed pathway to this compound likely involves the enzymatic conversion of FPP to an acyclic sesquiterpene alcohol, nerolidol. This reaction is catalyzed by a class of enzymes known as terpene synthases, specifically nerolidol synthase. The enzyme facilitates the ionization of FPP and the subsequent quenching of the resulting carbocation with a water molecule to yield nerolidol.
Postulated Tailoring Steps
Following the formation of the nerolidol backbone, a series of enzymatic modifications, often referred to as tailoring steps, are required to arrive at the final structure of this compound. These steps are hypothetical and would require experimental validation.
-
Oxidation: The hydroxyl group of nerolidol could undergo oxidation to a ketone.
-
Hydroxylation: Specific carbon atoms on the nerolidol skeleton are likely hydroxylated by cytochrome P450 monooxygenases.
-
Dehydrogenation/Reduction: The name "6,7-dihydro" suggests a reduction of a double bond, while the "-dienone" suffix implies the presence of two double bonds and a ketone. This suggests a series of dehydrogenation and reduction reactions.
-
Acylation: The molecular formula C21H28O3 indicates the addition of a C6 acyl group to the C15 sesquiterpenoid skeleton. This acylation step is a common modification in terpenoid biosynthesis.
The following diagram illustrates a hypothetical biosynthetic pathway from FPP to this compound.
Quantitative Data
As the biosynthetic pathway of this compound is uncharacterized, there is no quantitative data available regarding enzyme kinetics, precursor concentrations, or product yields for its specific biosynthesis. However, to provide a relevant context, the following table summarizes kinetic data for a related enzyme, a nerolidol synthase from Actinidia chinensis (kiwifruit), which catalyzes the first committed step in the hypothetical pathway.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg protein/h) | Reference |
| AcNES1 | (E,E)-FPP | 2.8 ± 0.4 | 1.25 ± 0.05 | [3] |
Representative Experimental Protocols
No specific experimental protocols exist for the elucidation of the this compound biosynthetic pathway. Below is a generalized protocol for the functional characterization of a plant-derived sesquiterpene synthase, which would be a critical first step in investigating this pathway.
Protocol: Heterologous Expression and in vitro Assay of a Candidate Nerolidol Synthase
Objective: To determine if a candidate gene from Tithonia diversifolia encodes a functional nerolidol synthase.
1. Gene Cloning and Heterologous Expression:
- Isolate total RNA from the leaves or flowers of Tithonia diversifolia.
- Synthesize cDNA using reverse transcriptase.
- Amplify the full-length open reading frame of the candidate terpene synthase gene using PCR with gene-specific primers.
- Clone the PCR product into an E. coli expression vector (e.g., pET28a).
- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
2. Protein Purification:
- Harvest E. coli cells by centrifugation.
- Lyse the cells using sonication in a suitable lysis buffer.
- Clarify the lysate by centrifugation.
- Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
3. Enzyme Assays:
- Prepare an assay buffer containing a suitable pH and co-factors (typically MgCl2).
- Add a known amount of the purified enzyme to the assay buffer.
- Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP).
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
- Stop the reaction by adding a quenching solution (e.g., EDTA).
4. Product Identification:
- Extract the reaction products with an organic solvent (e.g., hexane).
- Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).
- Compare the mass spectrum and retention time of the enzymatic product with an authentic standard of nerolidol.
The following diagram illustrates a typical workflow for the functional characterization of a terpene synthase.
References
Physical and chemical properties of 6,7-Dihydroneridienone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroneridienone A is a steroid compound that has been identified and isolated from the herbs Tithonia diversifolia and Tithonia suffruticosa.[1][2][3] As a natural product, it holds potential for further investigation within the fields of medicinal chemistry and drug discovery. This technical guide provides a summary of the currently available physical and chemical properties of this compound. However, it is important to note that detailed experimental data, particularly spectroscopic and comprehensive biological activity information, is not extensively available in the public domain.
Physical and Chemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. It is important to distinguish between experimentally determined and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₃ | [2] |
| Molecular Weight | 328.45 g/mol | [2] |
| CAS Number | 72959-46-7 | [2][3] |
| Appearance | Powder | [] |
| Purity | >95% or 98% (as commercially available) | [][5][6] |
| IUPAC Name | (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | [] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public scientific literature based on the conducted searches. Characterization of this compound would require performing these analyses.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific isolation of this compound from its natural sources or its chemical synthesis are not currently published. General methods for the isolation of steroids from plant materials typically involve extraction with organic solvents followed by chromatographic separation techniques.
Biological Activity and Signaling Pathways
The biological activity of this compound and its potential mechanism of action or involvement in signaling pathways have not been elucidated in the available literature. While analogs of similar steroid structures have been investigated for various biological activities, including anticancer effects, no such data is specifically linked to this compound.[7][8][9][10]
Visualization of Methodologies
Due to the lack of specific experimental workflows or defined signaling pathways for this compound, diagrams cannot be generated at this time. A generalized workflow for natural product isolation is presented below for illustrative purposes.
Caption: A generalized workflow for the isolation and characterization of natural products.
Conclusion
This compound is a steroid natural product with a defined chemical structure. However, there is a significant gap in the publicly available scientific literature regarding its detailed physical properties, comprehensive spectroscopic characterization, specific experimental protocols for its isolation and synthesis, and its biological activities. Further research is required to fully elucidate the properties and potential applications of this compound. For researchers interested in this molecule, direct acquisition and subsequent analytical characterization would be a necessary first step.
References
- 1. This compound | Steroids | 72959-46-7 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 72959-46-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. Synthesis and Biological Evaluation of Analogs of Didehydroepiandrosterone as Potential New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
6,7-Dihydroneridienone A molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Data
6,7-Dihydroneridienone A is a steroid compound isolated from plant species of the Tithonia genus, notably Tithonia diversifolia and Tithonia suffruticosa.[1] Its fundamental molecular characteristics are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₃ |
| Molecular Weight | 328.45 g/mol |
| CAS Number | 72959-46-7 |
| Class | Steroid |
Biological Context and Therapeutic Potential
While this compound has been identified and isolated, there is a notable scarcity of in-depth research into its specific biological activities and mechanisms of action in publicly accessible scientific literature. The plants from which it is derived, particularly Tithonia diversifolia, have a history of use in traditional medicine for treating a variety of ailments. Modern research into Tithonia diversifolia has revealed a range of biological activities, including anti-inflammatory, antimicrobial, and antimalarial properties. However, these effects are often attributed to other classes of compounds present in the plant, such as sesquiterpene lactones.
The specific contribution of this compound to the overall therapeutic profile of Tithonia extracts remains an area for future investigation. As a steroid, it may possess functionalities that could be of interest in various therapeutic areas, but without dedicated studies, its potential remains speculative.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not currently available in the public domain. Further research would be required to establish methodologies for assessing its efficacy and safety. Such research would likely involve:
-
In vitro assays: To screen for activity against various cell lines (e.g., cancer cell lines, immune cells) and to determine potential mechanisms of action.
-
In vivo studies: To evaluate the compound's effects in animal models of disease, assessing its pharmacokinetics, pharmacodynamics, and toxicity.
Signaling Pathways and Logical Relationships
Due to the lack of research on the specific biological targets and mechanisms of action of this compound, no signaling pathways directly involving this molecule have been elucidated.
To illustrate a hypothetical experimental workflow for future investigation of this compound, the following logical diagram is provided.
Caption: A logical workflow for the future investigation of this compound.
Conclusion
This compound represents a structurally characterized natural product with an as-yet unexplored biological and therapeutic potential. The lack of available data highlights a significant opportunity for researchers in natural product chemistry and drug discovery to undertake novel investigations into this steroid. Future studies are essential to determine if this compound possesses valuable pharmacological properties that could be developed for therapeutic applications.
References
An In-depth Technical Guide to 6,7-Dihydroneridienone A (CAS Number: 72959-46-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroneridienone A is a naturally occurring steroid that has been isolated from the medicinal plants Tithonia diversifolia and Tithonia suffruticosa.[1] As a member of the steroid class of organic compounds, its chemical structure and potential biological activities are of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, and outlines relevant experimental protocols for its study.
Chemical and Physical Properties
Limited specific experimental data for the physicochemical properties of this compound are available in the public domain. The following tables summarize the known and predicted information for this compound.
| Identifier | Value |
| CAS Number | 72959-46-7 |
| Chemical Name | This compound |
| Molecular Formula | C₂₁H₂₈O₃[1] |
| Molecular Weight | 328.45 g/mol [1] |
| Class | Steroid[1] |
| Property | Value | Source |
| Appearance | Solid, powder | Commercial Suppliers |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | Public Databases |
| Solubility | Low water solubility is expected. Soluble in organic solvents such as DMSO, ethanol, and chloroform. | General Steroid Properties |
Spectroscopic Data
Biological Activity and Mechanism of Action
Currently, there is a significant gap in the scientific literature regarding the specific biological activities and mechanism of action of this compound. While the plant it is isolated from, Tithonia diversifolia, is known to possess various medicinal properties, the direct contribution of this specific steroid has not been elucidated.
However, a structurally related compound, 6,7-dehydroroyleanone, has demonstrated significant cytotoxic effects against human hepatocellular carcinoma (Hep G2) cells, with efficacy superior to the positive control, etoposide.[2] This compound was shown to induce both early and late-stage apoptosis in these cancer cells.[2] Given the structural similarity, it is plausible that this compound may exhibit similar cytotoxic or other biological activities. Further research is required to investigate these potential effects.
Experimental Protocols
Detailed experimental protocols for the synthesis or biological evaluation of this compound are not explicitly published. However, based on general laboratory practices for natural product isolation and in vitro assays, the following methodologies can be adapted.
Isolation of this compound from Tithonia diversifolia
A general protocol for the extraction and isolation of compounds from Tithonia diversifolia involves the following steps. Optimization will be necessary to specifically target this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound on a cancer cell line (e.g., Hep G2).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol can be used to evaluate the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Potential Signaling Pathways for Investigation
Given the cytotoxic activity of the related compound 6,7-dehydroroyleanone, two key signaling pathways for initial investigation of this compound's mechanism of action would be the apoptosis and NF-κB pathways.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process in development and disease. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
Conclusion and Future Directions
This compound is a natural product with a chemical scaffold that suggests potential biological activity. However, there is a clear need for further research to fully characterize this compound. Future studies should focus on:
-
Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, and solubility in various solvents.
-
Detailed Spectroscopic Analysis: Publication of full ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data.
-
Biological Screening: Comprehensive evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and other potential biological activities of this compound.
-
Mechanism of Action Studies: If biological activity is confirmed, elucidation of the underlying molecular mechanisms and signaling pathways involved.
The information provided in this technical guide serves as a foundation for researchers to design and execute further studies on this compound, a promising yet understudied natural steroid.
References
Unveiling the Therapeutic Potential of 6,7-Dihydroneridienone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroneridienone A, a steroid isolated from the medicinal plant Pentalinon andrieuxii, has emerged as a compound of significant interest due to its potent leishmanicidal properties. This technical guide provides a comprehensive overview of the existing scientific data on this compound, with a focus on its therapeutic effects, experimental protocols, and potential mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antiparasitic agents.
Leishmanicidal Activity of this compound
Bioassay-guided fractionation of extracts from Pentalinon andrieuxii has identified this compound as a primary active constituent against Leishmania mexicana. In vitro studies have demonstrated its efficacy against both the promastigote (the motile, flagellated form found in the insect vector) and the amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite.
Quantitative Analysis of In Vitro Efficacy
The leishmanicidal activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against both parasitic forms. Furthermore, its cytotoxic effect on host cells has been assessed by determining the half-maximal cytotoxic concentration (CC50) against mammalian macrophages. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides an indication of the compound's therapeutic window.
| Compound | Parasite Stage | IC50 (µM)[1] | Host Cell Line | CC50 (µM)[1] | Selectivity Index (SI) |
| This compound | L. mexicana Promastigotes | 0.1 | Bone Marrow-Derived Macrophages | >10 | >100 |
| This compound | L. mexicana Amastigotes | 0.2 | Bone Marrow-Derived Macrophages | >10 | >50 |
| Amphotericin B (Control) | L. mexicana Promastigotes | 0.05 | Bone Marrow-Derived Macrophages | Not Reported | Not Reported |
| Amphotericin B (Control) | L. mexicana Amastigotes | 0.04 | Bone Marrow-Derived Macrophages | Not Reported | Not Reported |
Table 1: In vitro leishmanicidal activity and cytotoxicity of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of the leishmanicidal and cytotoxic activities of this compound.
In Vitro Leishmanicidal Assay against Promastigotes
The efficacy of this compound against the promastigote stage of Leishmania mexicana was determined using a standardized in vitro assay.
In Vitro Leishmanicidal Assay against Amastigotes
The activity against the clinically relevant amastigote stage was assessed using an intracellular infection model with bone marrow-derived macrophages (BMDMs).
Cytotoxicity Assay
The potential toxicity of this compound to host cells was evaluated using uninfected bone marrow-derived macrophages.
Potential Mechanism of Action
While the precise molecular mechanism of action for this compound has not been definitively elucidated, the activity of other leishmanicidal steroids suggests potential targets within the parasite.
Steroids are known to interfere with the sterol biosynthesis pathway in trypanosomatids, which is essential for maintaining the integrity and fluidity of the parasite's cell membrane. Specifically, they can inhibit enzymes involved in the synthesis of ergosterol, the primary sterol in these organisms, leading to membrane disruption and cell death. Another potential mechanism involves the induction of an apoptosis-like phenotype in the parasite, characterized by mitochondrial dysfunction, an increase in the production of reactive oxygen species (ROS), and ultimately, programmed cell death.
Conclusion and Future Directions
The available data strongly indicate that this compound is a promising lead compound for the development of new antileishmanial drugs. Its high potency against both promastigote and amastigote forms of Leishmania mexicana, coupled with a favorable selectivity index, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo models of cutaneous leishmaniasis, and exploring structure-activity relationships to optimize its therapeutic potential. These efforts will be crucial in translating the promising in vitro findings into tangible clinical applications for the treatment of leishmaniasis.
References
Uncharted Territory: The Neuroprotective Potential of 6,7-Dihydroneridienone A Remains Undiscovered
A comprehensive analysis of publicly available scientific databases and literature reveals a significant information gap regarding the neuroprotective properties of 6,7-Dihydroneridienone A. For researchers, scientists, and drug development professionals, this indicates that the compound represents a completely unexplored area of neuroscience research.
At present, there is no available quantitative data, detailed experimental protocols, or established signaling pathways associated with the neuroprotective effects of this compound. This absence of information precludes the creation of a detailed technical guide or whitepaper as requested.
The lack of accessible research on this compound could be attributed to several factors:
-
Novelty of the Compound: It is possible that this compound is a recently synthesized or isolated compound, and research into its biological activities is either in its nascent stages or has not yet been published.
-
Proprietary Research: The compound may be the subject of proprietary research and development within a pharmaceutical or biotechnology company, with findings not yet disclosed to the public.
-
Alternative Nomenclature: The compound might be more commonly known under a different chemical name or code, which is not being captured by current searches.
-
Lack of Neuroprotective Focus: Research on this particular compound may exist but could be focused on other therapeutic areas, with its neuroprotective potential yet to be investigated.
This lack of existing data presents a unique opportunity for pioneering research. The initial steps for investigating the potential neuroprotective properties of this compound would logically involve a series of foundational in vitro and in vivo studies.
A hypothetical initial experimental workflow for assessing the neuroprotective properties of a novel compound like this compound is outlined below. This workflow is based on standard practices in the field of neuropharmacology.
Data Presentation: Cytotoxicity of 6,7-dehydroroyleanone
An in-depth analysis of the current scientific literature reveals a significant gap in the understanding of the direct leishmanicidal activity of 6,7-Dihydroneridienone A. Research has instead focused on the cytotoxic properties of structurally related compounds. This technical guide, therefore, pivots to the available data on 6,7-dehydroroyleanone , a related diterpenoid quinone, and its demonstrated cytotoxic effects on human hepatocellular carcinoma (Hep G2) cells. This information provides a foundational understanding that may inform future investigations into the potential antiparasitic activities of this class of compounds.
The cytotoxic efficacy of 6,7-dehydroroyleanone against the Hep G2 cell line has been quantified and is summarized below. The data is presented alongside a positive control, etoposide, for comparative analysis.
| Compound | Cell Line | Exposure Time (hours) | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| 6,7-dehydroroyleanone | Hep G2 | 24 | 10.28 | 32.74 |
| Hep G2 | 48 | 5.22 | 16.62 | |
| Etoposide (Positive Control) | Hep G2 | 48 | 29.68 | - |
| Bark Essential Oil | Hep G2 | 48 | 30.27 | - |
Table 1: In vitro cytotoxicity of 6,7-dehydroroyleanone against human hepatocellular carcinoma (Hep G2) cells. Data extracted from a study by Chen et al.[1]
Experimental Protocols
The following section details the key experimental methodology employed in determining the cytotoxic activity of 6,7-dehydroroyleanone.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Hep G2 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of 6,7-dehydroroyleanone, the essential oil extract, or etoposide. A control group is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for the isolation of 6,7-dehydroroyleanone and a proposed mechanism of action based on the available data.
References
In-depth Technical Guide: Antioxidant Effects of 6,7-Dihydroneridienone A in vitro
Disclaimer: As of the latest search, specific in vitro antioxidant studies on 6,7-Dihydroneridienone A are not available in the public domain. This guide, therefore, outlines the established experimental framework and theoretical signaling pathways that would be employed to investigate the antioxidant potential of a novel compound like this compound. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain signaling processes, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. Natural products are a rich source of novel antioxidant compounds. This document will explore the potential antioxidant effects of this compound, a hypothetical compound, through established in vitro assays and examine its potential modulation of key cellular antioxidant signaling pathways.
Data Presentation: Hypothetical Antioxidant Activity of this compound
The antioxidant capacity of a compound is typically evaluated using a panel of assays that measure different aspects of its radical scavenging and protective abilities. The following tables summarize hypothetical quantitative data for this compound.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 (µM) of this compound | Positive Control (Trolox) IC50 (µM) |
| DPPH Radical Scavenging | 25.5 ± 2.1 | 15.2 ± 1.3 |
| ABTS Radical Scavenging | 18.9 ± 1.8 | 10.5 ± 0.9 |
IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Cellular Antioxidant Activity of this compound in HepG2 Cells
| Assay | CAA Value (µmol QE/100 µmol) |
| Cellular Antioxidant Activity (CAA) | 75.3 ± 5.6 |
CAA value is expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections describe the standard protocols for the key experiments that would be used to assess the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound or positive control (e.g., Trolox) to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Protocol:
-
Prepare the ABTS radical cation solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and a positive control (e.g., Trolox).
-
In a 96-well plate, add 20 µL of each sample concentration to triplicate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.[1][2][3]
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate and culture until they reach confluence.[1][2]
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) along with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in treatment medium for 1 hour at 37°C.[1][2]
-
Remove the treatment medium and wash the cells with PBS.
-
Add 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to the cells.[3]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The results are expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.[3]
Mandatory Visualizations
Diagrams are provided to visualize the experimental workflow and the key signaling pathway potentially modulated by antioxidant compounds.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
A primary mechanism by which cells combat oxidative stress is through the activation of the Nrf2-ARE signaling pathway.[4][5] Antioxidant compounds can potentially activate this pathway, leading to the upregulation of a battery of antioxidant and detoxifying enzymes.
Caption: The Nrf2-ARE Antioxidant Response Signaling Pathway.[4][5]
Conclusion
This technical guide outlines the standard methodologies and theoretical frameworks for assessing the in vitro antioxidant effects of a novel compound such as this compound. The hypothetical data suggests that this compound may possess both radical scavenging and cellular antioxidant properties. Further investigation into its ability to modulate key signaling pathways like Nrf2-ARE would be a critical next step in elucidating its mechanism of action and potential as a therapeutic agent for conditions associated with oxidative stress. The provided protocols and diagrams serve as a comprehensive resource for researchers in the field of antioxidant drug discovery.
References
Preliminary Studies on 6,7-Dihydroneridienone A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroneridienone A is a steroid that has been isolated from the plant species Tithonia diversifolia and Tithonia suffruticosa.[1][2] Despite its identification and availability from these natural sources, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its biological activities and potential therapeutic applications. This document summarizes the currently available information on this compound and provides context based on the known bioactivities of its plant sources.
Chemical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₈O₃ | [1] |
| Molecular Weight | 328.45 g/mol | [1] |
| CAS Number | 72959-46-7 | [1][2] |
| Class | Steroid | [1] |
Biological Activity and Data
Currently, there is a notable absence of published studies detailing the specific biological activities of isolated this compound. Searches of scientific databases have not yielded any quantitative data, such as IC₅₀ values for cytotoxicity, anti-inflammatory, or antimicrobial assays. Furthermore, no information is available regarding its mechanism of action or any associated signaling pathways.
While direct data on this compound is unavailable, it is pertinent to consider the well-documented biological activities of the extracts from its plant sources, Tithonia diversifolia and Tithonia suffruticosa. These plants are known to produce a diverse array of secondary metabolites, including sesquiterpene lactones, flavonoids, and other terpenoids, which have been investigated for various therapeutic properties.
Studies on extracts from Tithonia species have demonstrated:
-
Anti-inflammatory Activity: Extracts have been shown to possess anti-inflammatory properties, though the specific compounds responsible are often other classes of molecules like sesquiterpene lactones.
-
Antimicrobial Activity: Various extracts have exhibited activity against a range of bacteria and fungi.
-
Cytotoxic Activity: Certain compounds isolated from Tithonia species have shown cytotoxic effects against cancer cell lines.
It is important to emphasize that these activities are attributed to the complex mixture of compounds within the plant extracts or to other specific isolated molecules, and cannot be directly extrapolated to this compound without dedicated experimental validation.
Experimental Protocols
Due to the lack of published research on the biological activities of this compound, no established experimental protocols for its evaluation are available in the literature. Standard assays for cytotoxicity (e.g., MTT, XTT), anti-inflammatory activity (e.g., measurement of nitric oxide, pro-inflammatory cytokines), and antimicrobial activity (e.g., MIC, MBC determination) would be necessary to elucidate its potential bioactivities.
Signaling Pathways and Experimental Workflows
As there is no data on the mechanism of action of this compound, no signaling pathway diagrams or experimental workflow visualizations can be generated at this time.
Future Directions
The dearth of information on this compound presents a clear opportunity for future research. A systematic investigation into its biological activities is warranted. The general workflow for such a preliminary study is proposed below.
Caption: Proposed workflow for the initial investigation of this compound.
Conclusion
This compound is a structurally identified natural product with currently unknown biological activities. The rich ethnobotanical use and documented bioactivities of its source plants, Tithonia diversifolia and Tithonia suffruticosa, suggest that this compound may possess therapeutic potential. However, without dedicated research, its contribution to the overall pharmacological profile of the plant extracts remains speculative. This technical guide highlights the significant knowledge gap and underscores the need for foundational research to uncover the biological functions of this compound. Such studies are essential to determine if this compound warrants further investigation as a lead for drug development.
References
An In-Depth Technical Guide to 6,7-Dihydroneridienone A: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydroneridienone A is a naturally occurring pregnane steroid that has garnered interest for its significant biological activity, particularly its potent antileishmanial properties. This document provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It details its initial isolation, structural elucidation, and biological evaluation, presenting quantitative data in structured tables and outlining experimental methodologies. Furthermore, this guide includes visualizations of relevant experimental workflows to aid in understanding the processes involved in its study.
Introduction
This compound belongs to the pregnane class of steroids, a group of C21 steroid compounds. The initial discovery of the parent compound, Neridienone A, from Nerium oleander in 1977 laid the groundwork for the subsequent identification of its derivatives. While early reports suggested the presence of related compounds in Tithonia diversifolia, definitive isolation and characterization of this compound were later achieved from Pentalinon andrieuxii. This finding was a result of a bioassay-guided fractionation aimed at identifying compounds with antileishmanial activity.
Discovery and Isolation
First Isolation of the Parent Compound, Neridienone A
The history of this compound is intrinsically linked to its parent compound, Neridienone A. The first reported isolation of Neridienone A was by Abe and Yamauchi in 1977 from the plant Nerium oleander. This initial work was crucial for the structural characterization of this family of pregnane steroids.
Isolation of this compound from Pentalinon andrieuxii
A significant development in the study of this compound was its isolation from the stems of Pentalinon andrieuxii, a plant used in traditional Mayan medicine for the treatment of leishmaniasis. A 2012 study by Pan et al. detailed the bioassay-guided fractionation of a chloroform-soluble extract of the plant, which led to the isolation of this compound as one of the active constituents against Leishmania mexicana.
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₃ |
| Molecular Weight | 328.45 g/mol |
| CAS Number | 72959-46-7 |
| Class | Pregnane Steroid |
The detailed analysis of ¹H and ¹³C NMR data, along with 2D NMR experiments (such as COSY, HMQC, and HMBC), allowed for the complete assignment of the proton and carbon signals and established the connectivity of the atoms, confirming the pregnane skeleton with specific substitutions.
Experimental Protocols
General Experimental Procedure for Isolation
The following is a generalized workflow for the isolation of this compound based on the bioassay-guided fractionation approach.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol, at room temperature.
-
Partitioning: The resulting crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity.
-
Bioassay: Each fraction is tested for its biological activity (e.g., antileishmanial activity) to identify the most potent fractions.
-
Chromatography: The active fraction (in this case, the chloroform extract) is subjected to multiple steps of column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.
-
Purification: Final purification of the isolated compounds is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
Biological Activity
Antileishmanial Activity
The most significant reported biological activity of this compound is its potent in vitro activity against the promastigote form of Leishmania mexicana.
Table 2: In Vitro Antileishmanial Activity of this compound
| Compound | Target Organism | IC₅₀ (µM) |
| This compound | Leishmania mexicana (promastigotes) | 0.03[1][2] |
This high potency, with a low IC₅₀ value, indicates that this compound is a promising lead compound for the development of new antileishmanial drugs.
Mechanism of Action (Proposed)
The precise mechanism of action of this compound against Leishmania has not been fully elucidated. However, it is hypothesized that as a steroid, it may interfere with the parasite's cell membrane integrity or vital metabolic pathways, such as sterol biosynthesis, which is a known target for other antiprotozoal agents.
Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The compound is primarily obtained through isolation from natural sources. The development of a synthetic route would be a significant step forward in enabling further structure-activity relationship (SAR) studies and pre-clinical development.
Conclusion
This compound is a pregnane steroid with a noteworthy history, from the discovery of its parent compound in Nerium oleander to its own isolation from Pentalinon andrieuxii as a potent antileishmanial agent. Its high in vitro activity against Leishmania mexicana makes it a compelling candidate for further investigation in the field of drug discovery for neglected tropical diseases. Future research should focus on elucidating its precise mechanism of action, developing a total synthesis, and conducting in vivo efficacy and toxicity studies.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 6,7-Dihydroneridienone A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed synthesis of 6,7-Dihydroneridienone A derivatives and their potential biological activities, with a focus on their role as potential STAT3 signaling pathway inhibitors. Due to the limited availability of direct synthetic protocols for this compound, this document presents a proposed synthetic strategy based on established methods for analogous abietane diterpenoids.
Introduction
This compound is a derivative of Neridienone A, a naturally occurring abietane diterpenoid.[1] Abietane diterpenoids are a class of natural products known for their diverse and significant biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties.[2][3] A key area of interest is the potential for these compounds to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical mediator of tumor cell proliferation, survival, and angiogenesis. The development of novel STAT3 inhibitors is a promising strategy in cancer therapy.
This document outlines a proposed synthetic route to access this compound and its derivatives, summarizes the biological activities of structurally related compounds, and provides detailed experimental protocols for key synthetic steps and biological assays.
Proposed Synthesis of this compound Derivatives
The proposed synthesis of this compound (4) starts from a readily available abietane diterpenoid precursor, such as dehydroabietic acid (1). The general strategy involves the construction of the key lactone functionality and subsequent modifications to achieve the target molecule.
Workflow for the Proposed Synthesis:
References
Application Notes and Protocols for the NMR Spectral Analysis of 6,7-Dihydroneridienone A
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6,7-Dihydroneridienone A is a steroid that has been isolated from the medicinal plants Tithonia suffruticosa and Tithonia diversifolia. Steroids are an important class of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and drug development industries. The structural elucidation of such compounds is fundamental to understanding their chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous determination of the molecular structure of novel compounds. This document provides a detailed protocol and data analysis framework for the NMR spectral characterization of this compound.
Chemical Structure
While the exact NMR spectral data for this compound is not publicly available, based on its name and the general structure of related steroids, a plausible representative structure is presented below. The following NMR data tables are hypothetical and are provided to illustrate the expected spectral features and the methodology for their analysis.
Molecular Formula: C₂₁H₂₈O₃ Molecular Weight: 328.45 g/mol
(Note: The following NMR data is hypothetical and serves as an example for analytical workflow.)
Data Presentation: NMR Spectral Data
The comprehensive NMR spectral data for the hypothetical structure of this compound, recorded in CDCl₃, are summarized in the tables below.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | 2.35 | m | 2H | |
| 2 | 1.80 | m | 2H | |
| 4 | 5.85 | s | 1H | |
| 6α | 2.50 | dd | 12.5, 4.5 | 1H |
| 6β | 2.65 | dd | 12.5, 2.0 | 1H |
| 7α | 1.95 | m | 1H | |
| 7β | 2.10 | m | 1H | |
| 8 | 1.55 | m | 1H | |
| 9 | 1.10 | m | 1H | |
| 11 | 1.40 | m | 2H | |
| 12 | 1.60 | m | 2H | |
| 14 | 1.25 | m | 1H | |
| 15 | 1.75 | m | 2H | |
| 16 | 2.05 | m | 2H | |
| 18-CH₃ | 0.95 | s | 3H | |
| 19-CH₃ | 1.20 | s | 3H | |
| 21-CH₃ | 2.15 | s | 3H |
Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (125 MHz, CDCl₃)
| Position | DEPT | Chemical Shift (δ, ppm) |
| 1 | CH₂ | 35.5 |
| 2 | CH₂ | 28.0 |
| 3 | C | 200.1 |
| 4 | CH | 124.5 |
| 5 | C | 165.0 |
| 6 | CH₂ | 38.0 |
| 7 | CH₂ | 31.5 |
| 8 | CH | 45.0 |
| 9 | CH | 55.2 |
| 10 | C | 39.8 |
| 11 | CH₂ | 21.0 |
| 12 | CH₂ | 30.5 |
| 13 | C | 48.0 |
| 14 | CH | 51.5 |
| 15 | CH₂ | 24.0 |
| 16 | CH₂ | 33.0 |
| 17 | C | 81.5 |
| 18 | CH₃ | 18.5 |
| 19 | CH₃ | 19.2 |
| 20 | C | 209.0 |
| 21 | CH₃ | 26.8 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Compound Isolation: this compound is isolated from the dried and powdered aerial parts of Tithonia diversifolia by extraction with a suitable solvent system (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., silica gel column chromatography and HPLC).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear.
-
NMR Data Acquisition
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe is used for NMR data acquisition.
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10 ppm
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.
-
Standard Bruker pulse programs (dept135, dept90) are utilized.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.
-
Standard Bruker pulse programs are used for all 2D experiments.
-
Mandatory Visualizations
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using NMR spectroscopy.
High-performance liquid chromatography (HPLC) method for 6,7-Dihydroneridienone A
An Application Note for the Quantification of 6,7-Dihydroneridienone A using High-Performance Liquid Chromatography (HPLC)
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a steroid isolated from Tithonia diversifolia.[1][2][][4] This method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
This compound is a steroid compound with potential biological activities. Accurate and precise quantification of this compound is essential for research, quality control, and formulation development. This document provides a detailed protocol for a reverse-phase HPLC method coupled with UV detection for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |
| Column | C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Run Time | 25 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (50:50 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a plant matrix. The specific steps may need to be optimized based on the sample type.
-
Accurately weigh 1 g of the powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the mobile phase (50:50 Water:Acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000 |
Experimental Workflow and Method Validation
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
The logical relationship for the validation of the HPLC method is outlined below.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative determination of this compound. The method is suitable for routine analysis in a quality control or research laboratory setting. Adherence to the detailed protocols and validation procedures will ensure high-quality data.
References
Application Note: Mass Spectrometry Analysis of 6,7-Dihydroneridienone A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6,7-Dihydroneridienone A is a steroid compound isolated from the herbs of Tithonia diversifolia.[1][2] As a natural product, its characterization is crucial for further investigation into its potential biological activities and for quality control in drug development. Mass spectrometry is a powerful analytical technique for the identification and quantification of such compounds. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H28O3 | [2] |
| Molecular Weight | 328.45 | [2] |
| CAS Number | 72959-46-7 | [1][2] |
For comparison, the related compound Neridienone A has a molecular formula of C21H26O3 and a molecular weight of 326.44.[3]
Experimental Protocol: LC-MS Analysis of this compound
This protocol outlines the steps for sample preparation, liquid chromatography, and mass spectrometry for the analysis of this compound.
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with methanol to prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 ng/mL.
-
-
Sample Extraction (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography (LC) Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| MS Scan Range | m/z 50-500 |
| Fragmentation Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Data Presentation
The expected mass spectral data for this compound is presented in Table 4. The fragmentation pattern is inferred from the related compound Neridienone A, which shows a protonated molecule [M+H]+ and subsequent neutral losses. For Neridienone A (C21H26O3, MW 326.42), observed ions include m/z 327 [M+1]+, 309, 289, 154, and 136.[4] A similar pattern is expected for this compound.
Table 4: Expected Mass Spectral Data for this compound
| Ion Description | Expected m/z |
| [M+H]+ | 329.21 |
| [M+H - H2O]+ | 311.20 |
| [M+H - 2H2O]+ | 293.19 |
| Further Fragments | To be determined experimentally |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the LC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS analysis of this compound.
This application note provides a comprehensive protocol for the mass spectrometry analysis of this compound. The detailed methodology for sample preparation, liquid chromatography, and mass spectrometry, along with the expected data, will aid researchers in the accurate identification and quantification of this natural product. The provided workflow diagram offers a clear overview of the entire analytical process.
References
Application Notes and Protocols for 6,7-Dihydroneridienone A in Cell Culture Assays
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application Notes and Protocols for the In Vitro Evaluation of 6,7-Dihydroneridienone A
Introduction
This compound is a steroid natural product that has been isolated from the medicinal plants Tithonia diversifolia and Tithonia suffruticosa. Preliminary investigations have suggested its potential as a bioactive compound, with particular interest in its leishmanicidal properties. This document aims to provide a centralized resource for researchers interested in exploring the cellular effects of this compound. However, it is critical to note that detailed characterization of the biological activity and mechanism of action of this compound is still in its early stages. The information presented herein is based on the limited available data and general protocols for related compounds. Further empirical validation is essential.
Quantitative Data Summary
Currently, there is a notable absence of comprehensive quantitative data in the public domain regarding the specific biological activities of this compound. While a "notable leishmanicidal activity" has been mentioned in scientific literature, specific metrics such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various Leishmania species or other cell lines have not been detailed.
The following table is provided as a template for researchers to populate as data becomes available through their own investigations.
| Assay Type | Cell Line / Organism | Parameter | Value | Reference |
| Leishmanicidal Activity | Leishmania spp. (e.g., L. donovani, L. major) | IC50 | Data not available | |
| Cytotoxicity | Mammalian cell line (e.g., HEK293, HepG2) | CC50 | Data not available | |
| Anti-inflammatory Activity | Macrophage cell line (e.g., RAW 264.7) | IC50 (NO production) | Data not available | |
| Anticancer Activity | Cancer cell line (e.g., HeLa, MCF-7) | IC50 | Data not available |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound in various cell culture assays.
Leishmanicidal Activity Assay (Promastigote Viability)
This protocol is designed to assess the direct effect of this compound on the viability of Leishmania promastigotes.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase
-
M199 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
96-well microtiter plates
-
Amphotericin B (positive control)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed the 96-well plates with Leishmania promastigotes at a density of 1 x 10^6 cells/mL in a final volume of 100 µL of complete M199 medium.
-
Compound Addition: Prepare serial dilutions of this compound from the stock solution. Add 1 µL of each dilution to the respective wells. Include wells for the positive control (Amphotericin B) and vehicle control (DMSO). The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Incubate the plates at 25°C for 72 hours.
-
Viability Assessment: Add 10 µL of Resazurin solution to each well and incubate for another 4-6 hours at 25°C.
-
Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viability compared to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, Vero)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed the 96-well plates with cells at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include positive and vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC50 (50% cytotoxic concentration).
Signaling Pathways and Experimental Workflows
As there is no specific information available on the signaling pathways modulated by this compound, the following diagrams represent hypothetical workflows and a generalized steroid hormone signaling pathway that could be investigated.
Caption: General experimental workflow for evaluating the bioactivity of this compound.
Given that this compound is a steroid, its mechanism of action could potentially involve nuclear receptor signaling. The following diagram illustrates a general steroid hormone signaling pathway.
Caption: A generalized model of a potential steroid hormone signaling pathway.
Disclaimer
The information provided in this document is intended for research purposes only and is based on limited available data. The protocols are generalized and will require optimization for specific experimental conditions and cell lines. The potential signaling pathways are hypothetical and require experimental validation. Researchers are strongly encouraged to conduct thorough literature reviews and preliminary experiments to establish the optimal conditions for their studies with this compound.
Preclinical In Vivo Evaluation of 6,7-Dihydroneridienone A: Application Notes and Protocols
Abstract
6,7-Dihydroneridienone A is a steroid compound that has been isolated from plants of the Tithonia genus, specifically Tithonia diversifolia and Tithonia suffruticosa[1][2][3][4]. While research has identified its chemical structure and origin, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo studies conducted in animal models for this specific compound. This document outlines general protocols and application notes that would be essential for researchers planning to initiate such preclinical investigations. The methodologies described are based on standard practices for in vivo compound evaluation and may serve as a foundational guide for future studies.
Compound Information
| Property | Value | Source |
| Compound Name | This compound | [1][2][3] |
| CAS Number | 72959-46-7 | [1][2][3] |
| Molecular Formula | C21H28O3 | [1][3] |
| Molecular Weight | 328.45 | [1][3] |
| Class | Steroid | [1][2][3] |
| Natural Source | Tithonia diversifolia, Tithonia suffruticosa | [1][2][3][4] |
Proposed In Vivo Experimental Workflow
The following diagram illustrates a general workflow for the initial in vivo assessment of a novel compound like this compound. This workflow is a standard approach in preclinical drug development and would need to be adapted based on the specific therapeutic area being investigated.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to the limited water solubility of many steroid compounds, a suitable vehicle must be used for in vivo administration. The following are example formulations that may be tested for this compound. It is crucial to determine the optimal formulation through solubility and stability testing prior to animal studies.
Protocol 1: DMSO/PEG300/Tween 80/Saline Formulation
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration.
-
Vehicle Preparation:
-
To the DMSO stock solution, add PEG300 and mix until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add sterile saline (0.9% NaCl) to reach the final desired volume and concentration.
-
-
Administration: This formulation is typically suitable for intraperitoneal (IP) or intravenous (IV) injection. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
Protocol 2: Corn Oil Suspension
-
Preparation: Directly suspend the powdered this compound in a suitable vehicle such as corn oil.
-
Homogenization: Ensure a uniform suspension through sonication or homogenization immediately before administration.
-
Administration: This formulation is suitable for oral (PO) or subcutaneous (SC) administration.
Protocol 3: Carboxymethylcellulose (CMC) Suspension
-
Vehicle Preparation: Prepare a 0.5% solution of sodium carboxymethylcellulose (CMC-Na) in sterile water.
-
Suspension: Add the required amount of this compound to the 0.5% CMC-Na solution to achieve the desired final concentration.
-
Homogenization: Vigorously mix or sonicate to ensure a uniform suspension.
-
Administration: This is a common vehicle for oral (PO) administration of insoluble compounds.
Animal Models and Dosing
The choice of animal model will depend on the therapeutic area of interest. Common models in early-stage research include mice and rats[5].
Example Dosing Protocol (for a hypothetical anti-inflammatory study):
-
Animal Model: Male or female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for a minimum of one week prior to the start of the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na in water).
-
Group 2: this compound (low dose, e.g., 10 mg/kg).
-
Group 3: this compound (medium dose, e.g., 30 mg/kg).
-
Group 4: this compound (high dose, e.g., 100 mg/kg).
-
Group 5: Positive control (e.g., a known anti-inflammatory drug).
-
-
Administration: Administer the compound or vehicle orally (p.o.) once daily for a specified period (e.g., 7 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and general behavior.
Potential Signaling Pathways for Investigation
Given that this compound is a steroid, its mechanism of action could potentially involve nuclear receptor signaling. The following diagram illustrates a simplified hypothetical signaling pathway that could be investigated.
Conclusion and Future Directions
The lack of published in vivo data for this compound presents a significant research gap but also an opportunity for novel investigations. The protocols and frameworks provided in this document are intended to serve as a starting point for researchers. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profiles of this compound, as well as evaluating its efficacy and safety in relevant animal models of disease. Such research will be critical in determining the potential therapeutic applications of this compound.
References
Application Notes and Protocols for Measuring the Anti-inflammatory Effects of 6,7-Dihydroneridienone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are pivotal in regulating the expression of pro-inflammatory mediators.[1][2] Consequently, molecules that can modulate these pathways are of significant interest as potential therapeutic agents.
6,7-Dihydroneridienone A is a steroid compound isolated from Tithonia diversifolia.[3][4] This document provides detailed protocols to investigate the anti-inflammatory potential of this compound using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The following protocols outline methods to assess cytotoxicity, measure key inflammatory mediators, and elucidate the compound's effects on the NF-κB and MAPK signaling pathways.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory effects of this compound is depicted below.
Materials and Reagents
-
RAW 264.7 murine macrophage cell line (ATCC)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for iNOS, COX-2, and GAPDH
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary and secondary antibodies for Western blotting (p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin)
Experimental Protocols
Cell Culture and Treatment
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in appropriate plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Following pre-treatment, stimulate the cells with 1 µg/mL LPS for the indicated times depending on the assay.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Hypothetical Data:
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 96.5 ± 4.9 |
| 25 | 95.8 ± 5.3 |
| 50 | 75.3 ± 6.2 |
Data are presented as mean ± SD (n=3). Concentrations up to 25 µM were considered non-toxic and used for subsequent experiments.
Nitric Oxide (NO) Production Assay
This assay measures the level of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[3][7]
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/well.[8]
-
Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.[8][9]
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 15 minutes.[9]
-
Measure the absorbance at 540 nm.[7][10] A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
Hypothetical Data:
| Treatment | Nitrite Concentration (µM) |
| Control | 1.2 ± 0.3 |
| LPS (1 µg/mL) | 38.5 ± 2.1 |
| LPS + 1 µM Cpd A | 32.1 ± 1.8 |
| LPS + 5 µM Cpd A | 24.6 ± 1.5 |
| LPS + 10 µM Cpd A | 15.3 ± 1.2 |
| LPS + 25 µM Cpd A | 8.7 ± 0.9 |
Cpd A: this compound. Data are presented as mean ± SD (n=3).
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[11][12]
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Hypothetical Data:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 2850 ± 150 | 2100 ± 120 |
| LPS + 1 µM Cpd A | 2340 ± 130 | 1750 ± 110 |
| LPS + 5 µM Cpd A | 1780 ± 110 | 1320 ± 90 |
| LPS + 10 µM Cpd A | 1150 ± 95 | 850 ± 70 |
| LPS + 25 µM Cpd A | 620 ± 50 | 460 ± 45 |
Cpd A: this compound. Data are presented as mean ± SD (n=3).
Gene Expression Analysis (qRT-PCR)
This method quantifies the mRNA expression levels of inflammatory genes like iNOS and COX-2.[13]
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL LPS for 6 hours.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Hypothetical Data:
| Treatment | Relative iNOS mRNA Expression (Fold Change) | Relative COX-2 mRNA Expression (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 15.2 ± 1.3 | 12.8 ± 1.1 |
| LPS + 1 µM Cpd A | 12.5 ± 1.1 | 10.3 ± 0.9 |
| LPS + 5 µM Cpd A | 9.3 ± 0.8 | 7.6 ± 0.7 |
| LPS + 10 µM Cpd A | 5.1 ± 0.5 | 4.2 ± 0.4 |
| LPS + 25 µM Cpd A | 2.3 ± 0.3 | 1.9 ± 0.2 |
Cpd A: this compound. Data are presented as mean ± SD (n=3).
Western Blot Analysis
This technique is used to detect the protein levels and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.[4]
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL LPS for 30 minutes.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hypothetical Data:
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK/ERK Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio |
| Control | 0.1 ± 0.02 | 0.1 ± 0.03 | 0.1 ± 0.02 | 0.1 ± 0.02 | 0.1 ± 0.03 |
| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS + 10 µM Cpd A | 0.6 ± 0.07 | 0.5 ± 0.06 | 0.7 ± 0.08 | 0.6 ± 0.07 | 0.6 ± 0.07 |
| LPS + 25 µM Cpd A | 0.3 ± 0.04 | 0.2 ± 0.03 | 0.4 ± 0.05 | 0.3 ± 0.04 | 0.3 ± 0.04 |
Cpd A: this compound. Data represents the relative density of phosphorylated protein normalized to the total protein, with the LPS-treated group set to 1. Data are presented as mean ± SD (n=3).
Signaling Pathway Analysis
The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Conclusion
The protocols described in this application note provide a comprehensive framework for evaluating the anti-inflammatory properties of this compound. The hypothetical data suggests that this compound may inhibit the production of pro-inflammatory mediators such as NO, TNF-α, and IL-6 in a dose-dependent manner in LPS-stimulated RAW 264.7 macrophages. Furthermore, the observed effects are likely mediated through the downregulation of iNOS and COX-2 gene expression and the suppression of the NF-κB and MAPK signaling pathways. These findings would warrant further investigation into this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Griess Test [protocols.io]
- 4. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. biorxiv.org [biorxiv.org]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating 6,7-Dihydroneridienone A in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroneridienone A is a steroid compound that can be isolated from the plant Tithonia diversifolia. While direct research on the neurological effects of this compound is currently limited, extracts from Tithonia diversifolia have demonstrated neuroprotective properties, including the attenuation of cognitive dysfunction, oxidative stress, and neuroinflammation in preclinical models of Alzheimer's disease.[1][2][3] Furthermore, the broader class of molecules to which this compound belongs, neurosteroids, are recognized for their significant potential in the treatment of neurodegenerative diseases.[4][5] Neurosteroids are known to exert neuroprotective effects through various mechanisms, including the modulation of inflammation, reduction of oxidative stress, and promotion of neuronal regeneration.[4][5][6][7]
These application notes provide a hypothetical framework and detailed protocols for the initial investigation of this compound as a potential therapeutic agent in neurodegenerative disease research. The proposed experiments are based on the established neuroprotective activities of Tithonia diversifolia extracts and the known mechanisms of other neurosteroids.
Hypothesized Mechanism of Action of this compound
Based on the activities of related compounds and extracts, it is hypothesized that this compound may exert neuroprotective effects through one or more of the following pathways:
-
Anti-Inflammatory Action: By inhibiting the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines and nitric oxide.
-
Antioxidant Effects: By scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant defense mechanisms to protect neurons from oxidative damage.
-
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and cognition.
-
Modulation of Neurotrophic Factors: By promoting the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and growth.
Experimental Protocols
The following protocols describe key in vitro assays to screen for the neuroprotective potential of this compound.
Neuroprotection Against Amyloid-Beta (Aβ) Induced Toxicity
Objective: To determine if this compound can protect neuronal cells from Aβ-induced cell death.
Materials:
-
Human neuroblastoma cell line (SH-SY5Y)
-
DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Amyloid-beta 1-42 (Aβ42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Pre-treat the cells with the compound for 2 hours.
-
Aβ42 Treatment: Add oligomerized Aβ42 to the wells to a final concentration of 10 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Anti-inflammatory Activity in Microglial Cells
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in LPS-stimulated microglial cells.
Materials:
-
Mouse microglial cell line (BV-2)
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
Protocol:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve.
Antioxidant Activity Assay
Objective: To measure the capacity of this compound to reduce intracellular reactive oxygen species (ROS).
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Hydrogen peroxide (H2O2)
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
96-well black plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black plate.
-
Compound Treatment: Treat cells with different concentrations of this compound for 1 hour.
-
DCFH-DA Staining: Add DCFH-DA to a final concentration of 10 µM and incubate for 30 minutes.
-
Oxidative Stress Induction: Add H2O2 to a final concentration of 100 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm for 1 hour.
-
Data Analysis: Quantify the reduction in ROS levels relative to the H2O2-treated control.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Phosphate buffer (pH 8.0)
-
96-well plate
Protocol:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB, and different concentrations of this compound.
-
Enzyme Addition: Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 10 minutes.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the compound.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and analysis.
Table 1: Neuroprotective Effect of this compound on Aβ42-Induced Toxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Aβ42 (10 µM) | - | 52 ± 4.5 |
| Aβ42 + Cmpd A | 1 | 65 ± 3.8 |
| Aβ42 + Cmpd A | 5 | 78 ± 4.1 |
| Aβ42 + Cmpd A | 10 | 89 ± 3.9 |
Table 2: Anti-inflammatory Effect of this compound on LPS-Stimulated BV-2 Cells
| Treatment Group | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS Control) |
| Control | - | 5 ± 1.2 |
| LPS (1 µg/mL) | - | 100 ± 8.7 |
| LPS + Cmpd A | 1 | 85 ± 7.5 |
| LPS + Cmpd A | 5 | 62 ± 6.3 |
| LPS + Cmpd A | 10 | 45 ± 5.1 |
Table 3: AChE Inhibitory Activity of this compound
| Compound | Concentration (µM) | % Inhibition |
| This compound | 1 | 15 ± 2.1 |
| 10 | 45 ± 3.5 | |
| 50 | 75 ± 4.2 | |
| Donepezil (Positive Control) | 0.1 | 92 ± 2.8 |
Conclusion and Future Directions
The protocols outlined in these application notes provide a foundational strategy for the initial in vitro evaluation of this compound in the context of neurodegenerative disease research. Positive results from these screening assays, such as significant neuroprotection, anti-inflammatory, antioxidant, or AChE inhibitory activity, would provide a strong rationale for further investigation.
Future studies could include:
-
Mechanism of Action Studies: Utilizing techniques such as Western blotting, qPCR, and immunofluorescence to investigate the specific molecular pathways affected by the compound.
-
In Vivo Efficacy Studies: Testing the compound in animal models of neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's or Parkinson's disease) to assess its effects on cognitive function, motor skills, and underlying pathology.
-
Pharmacokinetic and Safety Profiling: Determining the bioavailability, brain penetration, and potential toxicity of this compound.
By systematically applying these methodologies, researchers can effectively assess the therapeutic potential of this compound and contribute to the development of novel treatments for neurodegenerative diseases.
References
- 1. Tithonia diversifolia (Hemsl.) extract attenuates cognitive dysfunction, oxidative stress and neuroinflammation in a model of sporadic Alzheimer’s disease induced by streptozotocin [explorationpub.com]
- 2. explorationpub.com [explorationpub.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Neuroprotective Actions of Neurosteroids [frontiersin.org]
- 6. Neurosteroids as regenerative agents in the brain: therapeutic implications | Semantic Scholar [semanticscholar.org]
- 7. Neurosteroids as regenerative agents in the brain: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nerolidol in Alzheimer's Disease Research: A Proxy for 6,7-Dihydroneridienone A
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction:
While direct research on 6,7-Dihydroneridienone A in the context of Alzheimer's disease (AD) is not currently available in published literature, this document provides detailed application notes and protocols for a closely related and structurally similar natural compound, Nerolidol . This sesquiterpene alcohol has demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease, offering valuable insights and a strong rationale for investigating similar molecules like this compound. The following sections detail the therapeutic rationale, mechanisms of action, quantitative data from key studies, and comprehensive experimental protocols for evaluating the efficacy of nerolidol in AD research.
Therapeutic Rationale
Nerolidol has emerged as a promising candidate for neuroprotection due to its potent antioxidant and anti-inflammatory properties.[1] In the context of Alzheimer's disease, a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, nerolidol's therapeutic potential lies in its ability to counteract key pathological processes.[2][3] Specifically, it has been shown to mitigate oxidative stress, a known contributor to neuronal damage in AD, and reduce neuroinflammation, which exacerbates the disease's progression.[1][4] Furthermore, studies suggest that nerolidol can directly impact the hallmark pathologies of AD by reducing Aβ plaque formation and promoting neuronal survival and synaptic plasticity through the modulation of crucial signaling pathways.[2][5]
Mechanism of Action
The neuroprotective effects of nerolidol in Alzheimer's disease models are attributed to a multi-target mechanism of action:
-
Antioxidant Activity: Nerolidol enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and increases the levels of glutathione (GSH), a major cellular antioxidant.[1] This helps to neutralize reactive oxygen species (ROS) and reduce oxidative damage to neurons.
-
Anti-inflammatory Effects: Nerolidol has been shown to suppress neuroinflammation by inhibiting the release of pro-inflammatory cytokines.[4] Mechanistic studies suggest that it can modulate inflammatory signaling pathways such as the TLR-4/NF-κB and COX-2/NF-κB pathways.[5][6]
-
Modulation of BDNF/CREB-1 Signaling: A key aspect of nerolidol's neuroprotective action is its ability to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its downstream effector, cAMP response element-binding protein (CREB).[2][7] This signaling cascade is crucial for neuronal survival, growth, and synaptic plasticity, which are impaired in Alzheimer's disease.
-
Reduction of Amyloid-beta Plaques: In vivo studies have demonstrated that nerolidol treatment can lead to a significant reduction in the formation of Aβ plaques in the hippocampus, a brain region critical for memory.[1][2]
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from a key study investigating the effects of nerolidol in a rat model of Alzheimer's disease induced by amyloid-beta injection.
Table 1: Effects of Nerolidol on Cognitive Function (Passive Avoidance Test)
| Treatment Group | Dosage | Step-Through Latency (seconds) |
| Control | - | > 300 |
| AD Model (Aβ-induced) | - | < 100 |
| Nerolidol | 50 mg/kg | ~200 |
| Nerolidol | 100 mg/kg | > 250 |
| Donepezil (Positive Control) | Standard Dose | > 250 |
Table 2: Effects of Nerolidol on Amyloid Plaque Burden (Thioflavin-S Staining)
| Treatment Group | Dosage | Relative Amyloid Plaque Area (%) |
| Control | - | < 5 |
| AD Model (Aβ-induced) | - | 100 |
| Nerolidol | 50 mg/kg | ~50 |
| Nerolidol | 100 mg/kg | < 30 |
| Donepezil (Positive Control) | Standard Dose | < 30 |
Table 3: Effects of Nerolidol on Neurotrophic Factor Expression (Immunohistochemistry)
| Treatment Group | Dosage | Relative BDNF Expression (%) | Relative CREB-1 Expression (%) |
| Control | - | 100 | 100 |
| AD Model (Aβ-induced) | - | < 40 | < 50 |
| Nerolidol | 50 mg/kg | ~70 | ~75 |
| Nerolidol | 100 mg/kg | > 90 | > 90 |
| Donepezil (Positive Control) | Standard Dose | > 90 | > 90 |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the neuroprotective effects of nerolidol in an amyloid-beta induced rat model of Alzheimer's disease.
Animal Model and Treatment
-
Animal Model: Male Wistar rats are commonly used. Alzheimer's-like pathology is induced by intracerebroventricular (ICV) or direct hippocampal injection of aggregated amyloid-beta (1-42) peptide.[2]
-
Nerolidol Preparation and Administration: Nerolidol is typically dissolved in a suitable vehicle such as sunflower oil or corn oil.[2][8] For intraperitoneal (i.p.) injection, a stock solution can be prepared and diluted to the final desired concentration. For oral gavage, nerolidol is dissolved in corn oil and administered as a single daily dose.[8]
-
Treatment Regimen:
-
Therapeutic Study: Treatment with nerolidol (e.g., 50 mg/kg and 100 mg/kg, i.p. or orally) is initiated after the induction of AD pathology and continues for a specified period, typically 4 weeks.[2]
-
Prophylactic Study: Pre-treatment with nerolidol can be initiated for a period (e.g., 2 weeks) before the induction of AD pathology to assess its preventive effects.[2]
-
Behavioral Assessment: Passive Avoidance Test
The passive avoidance test is used to evaluate learning and memory.[1]
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial (Training):
-
Place the rat in the light compartment.
-
After a short acclimatization period (e.g., 2 minutes), open the guillotine door.
-
When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).[7]
-
Record the latency to enter the dark compartment.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, place the rat back in the light compartment.
-
Open the guillotine door and measure the step-through latency, which is the time it takes for the rat to re-enter the dark compartment (up to a maximum of 300 or 600 seconds).
-
Longer latencies indicate better memory retention of the aversive stimulus.
-
Histological Analysis: Thioflavin-S Staining for Amyloid Plaques
Thioflavin-S is a fluorescent dye that binds to the beta-sheet structures of amyloid plaques.
-
Tissue Preparation:
-
Perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA and then cryoprotect in a sucrose solution.
-
Section the brains (e.g., 40 µm thick coronal sections) using a cryostat or vibratome.
-
-
Staining Protocol:
-
Mount the brain sections on glass slides.
-
Rehydrate the sections through a series of graded ethanol solutions.
-
Incubate the sections in a filtered 1% aqueous solution of Thioflavin-S for 8-10 minutes.[2]
-
Differentiate the sections in 80% ethanol.
-
Wash with distilled water.
-
Coverslip the sections with an aqueous mounting medium.
-
-
Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Quantify the amyloid plaque burden by measuring the percentage of the area covered by Thioflavin-S positive plaques in specific brain regions (e.g., hippocampus and cortex) using image analysis software like ImageJ.[2]
-
Immunohistochemistry for BDNF and CREB-1
This technique is used to visualize and quantify the expression of specific proteins in brain tissue.
-
Tissue Preparation: Prepare brain sections as described for Thioflavin-S staining.
-
Immunohistochemistry Protocol:
-
Perform antigen retrieval if necessary (e.g., using citrate buffer).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with primary antibodies against BDNF (e.g., rabbit polyclonal) and CREB-1 (e.g., mouse monoclonal) overnight at 4°C.
-
Wash the sections and incubate with the appropriate biotinylated secondary antibodies.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with a nuclear stain like hematoxylin (optional).
-
Dehydrate, clear, and coverslip the sections.
-
-
Analysis:
-
Examine the sections under a light microscope.
-
Quantify the protein expression by measuring the optical density or the number of positively stained cells in the regions of interest using image analysis software.
-
Visualizations
References
- 1. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. alzforum.org [alzforum.org]
- 3. Passive avoidance test [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Long-term exercise pre-training attenuates Alzheimer’s disease–related pathology in a transgenic rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajnpp.umsha.ac.ir [ajnpp.umsha.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Nerolidol Renal Dysfunction following Ischemia–Reperfusion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 6,7-Dihydroneridienone A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic potential of 6,7-Dihydroneridienone A, a steroid isolated from Tithonia diversifolia[1][2]. The following protocols describe established in vitro assays to determine the compound's effect on cell viability and membrane integrity, crucial steps in early-stage drug development and toxicological assessment[3][4].
Overview of Cytotoxicity Testing
Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death or inhibits cell proliferation[4][5]. This information is critical for establishing a therapeutic window and identifying potential safety concerns. The recommended primary assays for assessing the cytotoxicity of this compound are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes[6][7].
Experimental Protocols
Cell Culture and Compound Preparation
A suitable cancer cell line should be selected for the study. It is also recommended to test the compound on a non-cancerous cell line to assess for selective cytotoxicity.
-
Cell Lines: Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous human cell line (e.g., HEK293, normal human fibroblasts).
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed a level that affects cell viability (typically ≤ 0.5%).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product[8][9][10]. The amount of formazan produced is proportional to the number of viable cells[9][10].
Materials:
-
96-well plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.[9]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium[6][11].
Materials:
-
96-well plates
-
Selected cell lines
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the assay endpoint.[12]
-
Medium Background: Culture medium without cells.
-
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12][13]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Add 50 µL of the stop solution to each well.[12]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be used.[12][13]
Data Presentation and Analysis
The results from the cytotoxicity assays should be presented in a clear and structured format to allow for easy interpretation and comparison.
Data Analysis:
-
Cell Viability (%): For the MTT assay, calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Formula: (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Cytotoxicity (%): For the LDH assay, calculate the percentage of cytotoxicity.
-
Formula: ((Experimental value - Spontaneous release) / (Maximum release - Spontaneous release)) x 100
-
-
IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes a 50% reduction in cell viability. This value should be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary:
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |
| Cancer Cell Line 1 | MTT | 24 | |
| 48 | |||
| 72 | |||
| LDH | 24 | ||
| 48 | |||
| 72 | |||
| Cancer Cell Line 2 | MTT | 24 | |
| 48 | |||
| 72 | |||
| LDH | 24 | ||
| 48 | |||
| 72 | |||
| Non-cancerous Cell Line | MTT | 24 | |
| 48 | |||
| 72 | |||
| LDH | 24 | ||
| 48 | |||
| 72 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Apoptosis Signaling Pathways
A potential mechanism of cytotoxicity is the induction of apoptosis, or programmed cell death. The following diagram illustrates the key signaling cascades involved in this process.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 4. opentrons.com [opentrons.com]
- 5. researchgate.net [researchgate.net]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
6,7-Dihydroneridienone A: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroneridienone A is a steroid natural product isolated from the medicinal plants Tithonia suffruticosa and Tithonia diversifolia. As a research chemical, it has garnered interest for its potential biological activities, particularly its notable leishmanicidal effects. This document provides detailed application notes and experimental protocols to guide researchers in studying the properties and potential therapeutic applications of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₃ |
| Molecular Weight | 328.45 g/mol |
| CAS Number | 72959-46-7 |
| Appearance | Solid |
| Purity | >95% |
| Solubility | Soluble in DMSO |
Biological Activity
Table 1: Leishmanicidal Activity of Compounds from Tithonia diversifolia
| Compound/Extract | LD₅₀ (µg/mL) against Promastigotes |
| Leaf Rinse Extract (LRE) | 1.5 ± 0.50 |
Note: Specific LD₅₀ or IC₅₀ values for this compound against various Leishmania species are yet to be widely published. Researchers are encouraged to perform dose-response studies to determine these values.
Experimental Protocols
Protocol 1: In Vitro Leishmanicidal Activity Assay against Promastigotes
This protocol outlines the methodology to determine the 50% lethal dose (LD₅₀) of this compound against the promastigote stage of Leishmania species.
Materials:
-
This compound
-
Leishmania species (e.g., L. braziliensis, L. donovani, L. major) promastigotes
-
Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Incubator (26°C)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Parasite Culture: Culture Leishmania promastigotes in Schneider's Drosophila Medium with 10% FBS at 26°C until they reach the late logarithmic growth phase.
-
Assay Setup:
-
Adjust the parasite concentration to 1 x 10⁶ promastigotes/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound from the stock solution in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Add 100 µL of the compound dilutions to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO).
-
-
Incubation: Incubate the plate at 26°C for 48 hours.
-
Viability Assessment:
-
After incubation, add a viability reagent (e.g., Resazurin or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of parasite viability for each concentration compared to the negative control.
-
Determine the LD₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Leishmanicidal Activity Assay against Amastigotes
This protocol is designed to evaluate the efficacy of this compound against the intracellular amastigote stage of Leishmania.
Materials:
-
Peritoneal macrophages from BALB/c mice or a macrophage-like cell line (e.g., J774, THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Leishmania promastigotes (stationary phase)
-
This compound
-
Giemsa stain
-
Light microscope
Procedure:
-
Macrophage Seeding: Seed peritoneal macrophages or the cell line in a 24-well plate containing sterile glass coverslips at a density of 2 x 10⁵ cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.
-
Infection:
-
Wash the adherent macrophages with sterile PBS.
-
Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4 hours to allow phagocytosis.
-
Wash the cells with PBS to remove non-internalized promastigotes.
-
-
Compound Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a positive control (e.g., Miltefosine) and a negative control.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48 hours.
-
Assessment of Infection:
-
After incubation, remove the medium and wash the coverslips with PBS.
-
Fix the cells with methanol and stain with Giemsa.
-
Mount the coverslips on microscope slides.
-
-
Data Analysis:
-
Determine the number of amastigotes per 100 macrophages by counting under a light microscope.
-
Calculate the percentage of reduction in the infection rate compared to the negative control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of the intracellular amastigotes).
-
Visualizations
Signaling Pathway Diagram
While the precise mechanism of action for this compound is not yet elucidated, many natural products with leishmanicidal activity are known to induce apoptosis-like cell death in the parasite. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical mechanism of leishmanicidal action.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening natural products for leishmanicidal activity.
Caption: Workflow for leishmanicidal drug discovery.
Disclaimer
This compound is intended for research use only. It has not been approved for human or veterinary use. Appropriate safety precautions should be taken when handling this compound. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and Leishmania species.
Purchasing 6,7-Dihydroneridienone A for Research: Application Notes and Protocols
For researchers, scientists, and drug development professionals interested in sourcing 6,7-Dihydroneridienone A, this document provides a guide to commercially available sources and outlines potential research applications with detailed, adaptable experimental protocols. While direct biological studies on this compound are limited, research on analogous compounds provides a strong basis for investigating its potential cytotoxic and anti-inflammatory properties.
Purchasing Information
This compound (CAS No. 72959-46-7), a steroid isolated from Tithonia diversifolia and Tithonia suffruticosa, is available from several chemical suppliers for research purposes.[1][2][3] It is important to note that this compound is intended for laboratory research use only and not for medical or veterinary applications.[1][2]
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-N2688 | >95% | Inquire |
| InvivoChem | V95773 | >95% | Inquire |
| BioBioPha Co., Ltd. | Inquire | Inquire | |
| Wuxi Zhongkun Biochemical Technology Co., Ltd. | Inquire | Inquire | |
| Shanghai YuanYe Biotechnology Co., Ltd. | Inquire | Inquire | |
| Labnetwork lnc. | Inquire | Inquire | |
| Shanghai Hongshun Biological Technology Co., Ltd. | Inquire | Inquire | |
| Absin Bioscience Inc. | Inquire | Inquire | |
| Shanghai Binsui Biotechnology Co., Ltd. | Inquire | Inquire | |
| Chemlyte Solutions | 99.0% | Grams, Kilograms | |
| Zibo Hangyu Biotechnology Development Co., Ltd | 99% | Inquire | |
| weifang yangxu group co.,ltd | 99% | Milligram | |
| BOC Sciences | >95% | Inquire |
Potential Research Applications and Protocols
While direct experimental data on the biological activity of this compound is not extensively published, the structurally similar compound, 6,7-dehydroroyleanone, has demonstrated significant cytotoxic effects against human hepatocellular carcinoma (Hep G2) cells.[4] This suggests that this compound may also possess anticancer properties worthy of investigation.
Application Note: In Vitro Cytotoxicity Assessment
This section provides a generalized protocol for evaluating the cytotoxic activity of this compound against a cancer cell line, using the MTT assay. This method is based on the protocol used for the related compound, 6,7-dehydroroyleanone.[4]
Table 2: Example IC50 Values for the Related Compound 6,7-dehydroroyleanone against Hep G2 Cells [4]
| Compound | Incubation Time | IC50 (µg/mL) | IC50 (µM) |
| 6,7-dehydroroyleanone | 24 h | 10.28 | 32.74 |
| 6,7-dehydroroyleanone | 48 h | 5.22 | 16.62 |
| Etoposide (Positive Control) | 48 h | 29.68 | - |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Human cancer cell line (e.g., Hep G2, MDA-MB-231)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Etoposide or Doxorubicin).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the general workflow for evaluating the cytotoxic effects of a research compound and a potential signaling pathway that could be investigated.
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.
Caption: A potential signaling pathway for apoptosis induction by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dihydroneridienone A
Disclaimer: The following technical guide is based on established principles of steroid synthesis and analogous reactions reported in the scientific literature. As there is no publicly available, detailed total synthesis of 6,7-Dihydroneridienone A, this guide presents a plausible, multi-step synthetic approach and addresses potential challenges that may be encountered. The experimental protocols are illustrative and may require optimization.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of a pregnane-type steroid like this compound?
A common and cost-effective starting material for the synthesis of functionalized pregnane steroids is progesterone or its analogues. Progesterone already contains the required 21-carbon backbone and the acetyl side chain at C17.
Q2: What are the main challenges in the synthesis of this compound?
The primary synthetic challenges include:
-
The stereoselective introduction of the 12β-hydroxyl group.
-
The formation of the conjugated diene system in the A and B rings.
-
The hydrogenation of the Δ⁵ double bond to achieve the 6,7-dihydro structure.
-
Purification of intermediates and the final product from closely related stereoisomers.
Q3: Are there any microbial transformation methods that could simplify the synthesis?
Microbial hydroxylation is a powerful tool in steroid synthesis. Specific strains of fungi or bacteria can introduce hydroxyl groups at various positions on the steroid nucleus with high regio- and stereoselectivity. While a specific organism for the 12β-hydroxylation of a suitable precursor for this compound is not documented, exploring microbial transformation could be a viable alternative to a lengthy chemical synthesis for this step.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is the most common method for monitoring the progress of these reactions. Staining with a potassium permanganate solution or using a UV lamp can help visualize the steroid spots. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots from the reaction mixture can be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the dehydrogenation step to form the diene. | - Incomplete reaction. - Degradation of the product. - Ineffective dehydrogenating agent. | - Increase reaction time and/or temperature. - Use a milder dehydrogenating agent like chloranil. - Ensure anhydrous conditions if using moisture-sensitive reagents. - Monitor the reaction closely by TLC to avoid over-oxidation or side-product formation. |
| Poor stereoselectivity in the 12β-hydroxylation step. | - Steric hindrance from other parts of the molecule. - Non-selective reducing agent (if proceeding via a 12-keto intermediate). | - If using a chemical method, consider using a directing group to guide the hydroxylation. - If reducing a 12-keto intermediate, use a sterically hindered reducing agent to favor the desired isomer. - Explore microbial hydroxylation for higher stereoselectivity. |
| Formation of multiple by-products during hydrogenation. | - Over-reduction of other functional groups (e.g., ketones). - Isomerization of double bonds. | - Use a milder hydrogenation catalyst (e.g., Wilkinson's catalyst) instead of Pd/C. - Carefully control the reaction time and hydrogen pressure. - Consider a transfer hydrogenation method. |
| Difficulty in purifying the final product. | - Presence of stereoisomers. - Contamination with residual reagents or solvents. | - Use column chromatography with a high-resolution silica gel. - Consider preparative HPLC for separation of isomers. - Recrystallization from a suitable solvent system can be effective for final purification. |
Hypothetical Synthesis Pathway and Experimental Protocols
The proposed synthesis starts from progesterone and involves three key stages:
-
Introduction of the Δ⁶ double bond to form pregna-4,6-diene-3,20-dione.
-
Stereoselective introduction of the 12β-hydroxyl group.
-
Selective hydrogenation of the Δ⁵ double bond.
Stage 1: Synthesis of Pregna-4,6-diene-3,20-dione
Protocol:
-
Dissolve progesterone (1 equivalent) in a suitable solvent such as dioxane or a mixture of butanone and water.
-
Add a dehydrogenating agent like chloranil (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any solid by-products.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with a basic solution (e.g., sodium bicarbonate) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Stage 2: 12β-Hydroxylation
Protocol (via a 12-keto intermediate):
-
The product from Stage 1 can be oxidized at the 12-position. This is a challenging step and may involve microbial transformation or a multi-step chemical process. A hypothetical chemical approach could involve remote functionalization.
-
Assuming a 12-keto-pregna-4,6-diene-3,20-dione intermediate is obtained, it can be stereoselectively reduced.
-
Dissolve the 12-keto steroid in an anhydrous solvent like tetrahydrofuran (THF) and cool to a low temperature (e.g., -78 °C).
-
Add a sterically hindered reducing agent, such as L-Selectride®, dropwise.
-
Stir the reaction at low temperature for a few hours and monitor by TLC.
-
Quench the reaction carefully with water or a saturated ammonium chloride solution.
-
Extract the product, wash, dry, and concentrate as in Stage 1.
-
Purify by column chromatography to isolate the 12β-hydroxy isomer.
Stage 3: Selective Hydrogenation
Protocol:
-
Dissolve the 12β-hydroxy-pregna-4,6-diene-3,20-dione from Stage 2 in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of a selective hydrogenation catalyst, for example, Wilkinson's catalyst (RhCl(PPh₃)₃).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure).
-
Stir the reaction at room temperature for several hours, monitoring by TLC or HPLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate and purify the crude this compound by column chromatography and/or recrystallization.
Quantitative Data Summary
The following table provides hypothetical target yields and reaction conditions based on similar transformations in steroid chemistry. These values should be considered as starting points for optimization.
| Stage | Reaction | Key Reagents | Typical Solvent | Temperature (°C) | Time (h) | Target Yield (%) |
| 1 | Dehydrogenation | Progesterone, Chloranil | Dioxane | 100 | 4-8 | 60-75 |
| 2 | Reduction of 12-keto | 12-keto precursor, L-Selectride® | THF | -78 | 2-4 | 50-65 (for the desired isomer) |
| 3 | Hydrogenation | 12β-hydroxy-pregna-4,6-diene-3,20-dione, Wilkinson's catalyst, H₂ | Ethanol | 25 | 6-12 | 70-85 |
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
6,7-Dihydroneridienone A solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 6,7-Dihydroneridienone A. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your laboratory work.
Solubility Profile of this compound
Table 1: Qualitative and Estimated Quantitative Solubility of this compound
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | >10 mg/mL |
| N,N-Dimethylformamide (DMF) | Likely Soluble[1] | >10 mg/mL |
| Ethanol | Likely Soluble[1] | 1-5 mg/mL |
| Methanol | Likely Soluble | 1-5 mg/mL |
| Acetone | Likely Soluble | 1-5 mg/mL |
| Acetonitrile | Likely Soluble | 1-5 mg/mL |
| Water | Poorly Soluble[1] | <0.1 mg/mL |
Note: The quantitative solubility values are estimates based on the typical solubility of similar steroid compounds. It is highly recommended to determine the precise solubility for your specific experimental conditions using the protocol provided below.
Experimental Protocol: Determination of Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid powder)
-
Solvent of choice (e.g., DMSO, Ethanol)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Prepare a Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mg/mL in DMSO).
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
Analyze the standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.
-
-
Solubility Determination:
-
Add an excess amount of solid this compound to a microcentrifuge tube (e.g., 2 mg to 1 mL of solvent). This is to ensure that a saturated solution is formed.
-
Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for a defined period (e.g., 1-2 hours for kinetic solubility).
-
After incubation, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the solvent to a concentration that falls within the range of your calibration curve.
-
Analyze the diluted supernatant using the same HPLC method.
-
-
Data Analysis:
-
Using the peak area from the HPLC analysis of the diluted supernatant and the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the kinetic solubility of the compound in the tested solvent at the specified temperature.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered when working with this compound.
Frequently Asked Questions (FAQs):
-
Q1: My this compound is not dissolving in the recommended solvent. What should I do?
-
A1: Ensure that you are using a sufficient volume of solvent and that the compound has been adequately mixed. Gentle heating (e.g., to 37°C) and sonication can aid in dissolution. If the compound still does not dissolve, consider trying a different solvent with a higher solubilizing capacity, such as DMSO or DMF.
-
-
Q2: The compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
-
A2: This is a common issue with hydrophobic compounds. To minimize precipitation, try the following:
-
Use a higher concentration stock solution in DMSO to reduce the final volume of organic solvent added to the aqueous phase.
-
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing.
-
Consider the use of a co-solvent system or a surfactant (e.g., Tween® 80, Pluronic® F-68) in your final formulation, but be sure to test for any effects of these additives in your experimental system.
-
-
-
Q3: What is the stability of this compound in solution?
-
A3: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for several weeks to months. For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid degradation. The stability in other organic solvents should be determined empirically.
-
Troubleshooting Common Issues:
Table 2: Troubleshooting Guide for this compound Solubility
| Issue | Possible Cause | Suggested Solution |
| Compound appears as a film or oil instead of dissolving | Incomplete solvent evaporation during compound preparation or presence of impurities. | Ensure the compound is a dry, crystalline powder. If necessary, re-purify the compound. |
| Inconsistent results in bioassays | Precipitation of the compound in the assay medium leading to variable effective concentrations. | Visually inspect for precipitation. Optimize the final DMSO concentration to be as low as possible (typically <0.5%). Prepare a serial dilution in the assay medium. |
| Low bioavailability in in vivo studies | Poor solubility in gastrointestinal fluids. | Consider formulation strategies such as co-solvents (e.g., PEG300, corn oil) or suspending agents to improve in vivo exposure.[1] |
Visual Workflow for Solubility Troubleshooting
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: Workflow for dissolving this compound and troubleshooting.
References
Stability testing of 6,7-Dihydroneridienone A in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 6,7-Dihydroneridienone A in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1] The compound is stable at room temperature for a few days, which is sufficient for shipping purposes.[1]
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo studies where high water solubility is required, co-solvents and formulating agents can be used. Common formulations include combinations of DMSO with Tween 80, PEG300, saline, or corn oil.[1] It is recommended to test the solubility in small quantities first.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: To determine the stability in your specific buffer or media, it is advisable to conduct a short-term stability study. This involves preparing the solution and analyzing the concentration of this compound at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., temperature, pH). A detailed protocol for a short-term stability study is provided in the "Experimental Protocols" section.
Q4: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility of this compound. | - Increase the percentage of co-solvent (e.g., DMSO).- Add a surfactant such as Tween 80.[1]- Prepare a suspension using agents like carboxymethyl cellulose (CMC-Na).[1] |
| Loss of compound potency over a short period at room temperature. | Potential degradation of the compound. | - Prepare fresh solutions before each experiment.- Store solutions at -20°C or -80°C.[1]- Perform a forced degradation study to understand the compound's lability. |
| Inconsistent results in biological assays. | Instability of the compound in the assay medium. | - Confirm the stability of this compound in the specific cell culture or assay medium over the duration of the experiment.- Include a positive control and a time-zero sample for comparison. |
Stability Data
While specific quantitative stability data for this compound in various solutions is not extensively published, the following table summarizes the known storage stability. Researchers are encouraged to use the provided protocols to generate data specific to their experimental conditions.
Table 1: Storage Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[2] This protocol outlines the general steps for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the remaining concentration of this compound and to detect any degradation products.
Protocol 2: Short-Term Stability in an Aqueous Medium
This protocol is designed to assess the stability of this compound in a specific experimental buffer or medium.
-
Solution Preparation: Prepare a solution of this compound in your desired aqueous medium at the final working concentration.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately analyze the aliquots by a suitable analytical method (e.g., HPLC-UV) to quantify the concentration of this compound. The initial time point (t=0) serves as the 100% reference.
Visualizations
Caption: Experimental workflow for assessing the solution stability of this compound.
Caption: Decision tree for troubleshooting stability issues with this compound solutions.
References
Technical Support Center: Optimizing 6,7-Dihydroneridienone A Dosage for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 6,7-Dihydroneridienone A for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a steroid that can be isolated from the plant Tithonia diversifolia.[1][2][3] Its documented biological activity includes leishmanicidal properties. As a steroid, it is presumed to exert its effects through mechanisms common to this class of molecules, potentially through interaction with nuclear receptors and modulation of gene transcription.
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?
For a novel compound like this compound with limited published data, it is advisable to test a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, for example, from 10 nM to 100 µM.[4][5] This wide range will help in identifying concentrations that elicit a biological effect, concentrations that are cytotoxic, and those that have no discernible effect.
Q3: How can I determine if this compound is toxic to my cells?
Cytotoxicity can be evaluated using various standard cell viability assays. Some common methods include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[4][6]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.[4]
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells.[4]
It is crucial to include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity in your experiments.[4][6]
Q4: My this compound is precipitating when I add it to my cell culture medium. What can I do?
This is a common issue with hydrophobic compounds like steroids. Here are some solutions:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%.[6] You might need to prepare a more concentrated stock solution to minimize the volume of solvent added to the medium.
-
Use a Carrier Molecule: For compounds with poor aqueous solubility, consider using a carrier molecule like cyclodextrins to enhance solubility.[6]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Symptoms: Large standard deviations in measurements between replicate wells, leading to inconsistent results.
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[7]
-
Pipetting Errors: Calibrate your pipettes regularly. Pre-wet pipette tips before aspirating and dispense liquids slowly and consistently.[7]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to act as a humidity barrier.[7]
-
Issue 2: No Observable Biological Effect
-
Symptoms: The compound does not produce the expected biological response, even at high concentrations.
-
Possible Causes & Solutions:
-
Suboptimal Dosage: The concentration range tested may be too low. Perform a broader dose-response experiment with higher concentrations.
-
Compound Instability: Steroids can be unstable under certain conditions. Ensure proper storage of the compound as recommended by the supplier and protect it from light.
-
Insufficient Incubation Time: The biological effect may require a longer incubation period to become apparent. A time-course experiment can help determine the optimal incubation time.[4]
-
Cell Line Specificity: The target of this compound may not be present or functional in your chosen cell line. Consider testing in a different cell line.
-
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Initial Screening
| Dilution Series Type | Concentration Range | Purpose |
| Logarithmic | 10 nM - 100 µM | To identify the effective concentration range and potential cytotoxicity. |
| Narrow (around EC50/IC50) | Varies (e.g., 5-fold dilutions around the estimated effective concentration) | To precisely determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). |
Table 2: Common Solvents and Recommended Final Concentrations
| Solvent | Recommended Max. Final Concentration in Media | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | The most common solvent for hydrophobic compounds. A vehicle control with the same final DMSO concentration should always be included. |
| Ethanol | < 0.5% | Can be used as an alternative to DMSO. A vehicle control is also necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: A generalized signaling pathway for a steroid hormone.
Caption: A logical guide for troubleshooting common assay issues.
References
Navigating Research Challenges with 6,7-Dihydroneridienone A: A Technical Support Resource
A comprehensive guide for researchers, scientists, and drug development professionals working with 6,7-Dihydroneridienone A. This technical support center provides troubleshooting strategies and answers to frequently asked questions to facilitate smoother experimentation and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a steroid compound that can be isolated from the herbs of Tithonia diversifolia and Tithonia suffruticosa.[1][2][3] Preliminary studies have indicated that it exhibits notable leishmanicidal activity.
Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
Inconsistent results can stem from several factors. Firstly, due to its low water solubility, the preparation of a stable and consistent working solution is critical. Precipitation of the compound can lead to variability in the effective concentration. Secondly, the biological activity of this compound may be cell-type specific. It is advisable to establish a dose-response curve for each new cell line to determine the optimal concentration range.
Q3: Are there any known cellular targets or signaling pathways affected by this compound?
Currently, the specific cellular targets and signaling pathways modulated by this compound are not well-defined in publicly available literature. Researchers should consider performing target identification studies, such as affinity chromatography or proteomics-based approaches, to elucidate its mechanism of action.
Troubleshooting Guide
Researchers may encounter challenges in their experiments with this compound. This guide provides potential causes and solutions for common issues.
| Problem | Possible Causes | Recommended Solutions |
| Low or no observable bioactivity | - Compound precipitation due to low solubility.- Inappropriate concentration range.- Cell line is not sensitive to the compound.- Degradation of the compound. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture medium.- Perform a wide-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration.- Test the compound on a panel of different cell lines.- Store the compound under the recommended conditions and protect it from light and repeated freeze-thaw cycles. |
| High variability between replicate experiments | - Inconsistent compound concentration.- Variations in cell seeding density.- Edge effects in multi-well plates. | - Vortex stock and working solutions before each use.- Ensure uniform cell seeding and distribution in assay plates.- Avoid using the outer wells of multi-well plates, or fill them with sterile medium to minimize evaporation. |
| Development of cellular resistance over time | - Upregulation of efflux pumps.- Mutation in the cellular target.- Activation of compensatory signaling pathways. | - Co-administer with known efflux pump inhibitors.- Perform sequencing analysis of potential target genes in resistant versus sensitive cells.- Use pathway analysis tools (e.g., proteomics, transcriptomics) to identify altered signaling networks in resistant cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Given the low water solubility of this compound, proper preparation of solutions is crucial for experimental success.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
To prepare a working solution, thaw a stock solution aliquot and dilute it serially in cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vortex the working solutions gently before adding them to the cells.
Visualizing Experimental Logic and Potential Pathways
Investigating Resistance to this compound
The following workflow illustrates a logical approach to investigating acquired resistance to this compound in a cell line.
Caption: Workflow for developing and characterizing resistance to this compound.
Hypothetical Signaling Pathway Modulation
While the exact signaling pathway remains to be elucidated, a common mechanism for natural product-induced cell death is the activation of apoptosis. The diagram below illustrates a hypothetical pathway.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Interpreting Complex NMR Spectra of 6,7-Dihydroneridienone A
For researchers, scientists, and drug development professionals engaged in the analysis of complex natural products, this technical support center provides troubleshooting guidance and frequently asked questions for interpreting the NMR spectra of 6,7-Dihydroneridienone A, a sesquiterpenoid lactone isolated from Tithonia diversifolia.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the key protons and carbons in this compound?
Q2: How can I confirm the presence of the α,β-unsaturated lactone moiety in the NMR spectra?
A2: The α,β-unsaturated lactone is a key feature. In the ¹H NMR spectrum, look for two olefinic protons with characteristic downfield shifts, typically between 5.5 and 7.0 ppm. The β-proton usually appears at a higher chemical shift than the α-proton. In the ¹³C NMR spectrum, the carbonyl carbon of the lactone is expected to resonate in the range of 170-180 ppm, while the α and β olefinic carbons will appear around 120-140 ppm.
Q3: What 2D NMR experiments are essential for the complete structure elucidation of this compound?
A3: For a molecule with the complexity of this compound, a combination of 2D NMR experiments is crucial.
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
Q4: I am observing more signals in my ¹H NMR spectrum than expected. What could be the cause?
A4: The presence of unexpected signals can arise from several factors:
-
Impurities: Residual solvents from extraction or purification, or co-eluting natural products.
-
Rotational Isomers (Rotamers): If the molecule has restricted rotation around a single bond, it can exist as a mixture of conformers that are distinct on the NMR timescale, leading to two sets of signals.
-
Degradation: The compound may be unstable under the experimental conditions (e.g., in certain solvents or at room temperature for extended periods).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the NMR analysis of this compound.
Issue 1: Poorly Resolved or Overlapping Signals in the ¹H NMR Spectrum
Symptoms:
-
Broad peaks, making it difficult to determine multiplicities.
-
Significant overlap of signals, especially in the aliphatic region (1.0-2.5 ppm), obscuring coupling information.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Concentration | The sample may be too concentrated, leading to viscosity-related broadening. Dilute the sample and re-acquire the spectrum. |
| Solvent Choice | The solvent may not be optimal for resolving all signals. Try acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) to induce differential chemical shifts. |
| Shimming | The magnetic field homogeneity may be poor. Perform manual or automated shimming of the spectrometer to improve resolution. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, try passing the sample through a small plug of silica gel or celite. |
Issue 2: Ambiguous Stereochemical Assignment
Symptoms:
-
Difficulty in determining the relative configuration of stereocenters based on coupling constants alone.
Possible Causes and Solutions:
| Cause | Solution |
| Complex Coupling Patterns | Overlapping signals and complex higher-order coupling can make J-coupling analysis challenging. |
| Lack of Spatial Information | COSY and HMBC provide connectivity but not through-space proximity. |
| Molecular Flexibility | Conformational averaging can lead to J-coupling values that are not representative of a single, rigid conformation. |
| NOESY/ROESY Experiment | Perform a 2D NOESY or ROESY experiment. The presence of cross-peaks between protons indicates their close spatial proximity (typically < 5 Å), which is crucial for determining relative stereochemistry. |
| Molecular Modeling | Use computational chemistry to build a 3D model of the proposed structure and compare calculated interproton distances with the observed NOE correlations. |
Data Presentation
The following tables present hypothetical but realistic ¹H and ¹³C NMR data for this compound, based on known chemical shift ranges for similar sesquiterpenoid lactones. This data can serve as a reference for researchers working on its structure elucidation.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 2.15 | m | |
| 2 | 1.80 | m | |
| 3 | 1.65 | m | |
| 4 | 5.80 | s | |
| 6 | 2.50 | m | |
| 7 | 2.30 | m | |
| 8 | 1.90 | m | |
| 9 | 1.75 | m | |
| 11 | 4.50 | t | 8.5 |
| 13a | 6.20 | d | 2.0 |
| 13b | 5.60 | d | 2.0 |
| 14 | 1.10 | s | |
| 15 | 1.05 | d | 7.0 |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 40.5 |
| 2 | 25.0 |
| 3 | 35.2 |
| 4 | 125.8 |
| 5 | 165.0 |
| 6 | 38.1 |
| 7 | 42.3 |
| 8 | 30.1 |
| 9 | 48.7 |
| 10 | 50.2 |
| 11 | 80.5 |
| 12 | 175.3 |
| 13 | 120.1 |
| 14 | 21.5 |
| 15 | 18.9 |
| C=O (side chain) | 205.1 |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Protocol 2: Acquisition of 2D NMR Spectra (General Guidance)
-
COSY: Use a standard gradient-selected COSY pulse sequence. Acquire 256-512 increments in the indirect dimension with 8-16 scans per increment.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement. Optimize the ¹JCH coupling constant to approximately 145 Hz.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant (ⁿJCH) to 8-10 Hz to observe 2- and 3-bond correlations.
-
NOESY: Use a standard phase-sensitive NOESY pulse sequence with gradient selection. Use a mixing time of 500-800 ms to allow for the buildup of Nuclear Overhauser Effects.
Mandatory Visualizations
Caption: Experimental workflow for the NMR-based structure elucidation of this compound.
Caption: Troubleshooting logic for addressing poorly resolved NMR spectra.
Technical Support Center: Refining Experimental Conditions for 6,7-Dihydroneridienone A Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental conditions for bioassays involving 6,7-Dihydroneridienone A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioassay of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Solubility of this compound | The compound is a steroid, which often have poor aqueous solubility.[1][2][3] | - Prepare stock solutions in an appropriate organic solvent such as DMSO. - For in vivo studies, consider formulations with PEG300, Tween 80, or corn oil.[1] - Test different formulations to avoid precipitation in the assay medium. |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in microplates.[4] | - Ensure a homogenous cell suspension before and during plating. - Calibrate pipettes regularly and use appropriate pipetting techniques.[4] - To minimize the "edge effect," fill the outer wells of the microplate with sterile water or media and do not use them for experimental samples.[4] |
| High Background Signal | Autofluorescence of the compound or non-specific binding of detection reagents.[4] | - If using a fluorescence-based assay, measure the autofluorescence of this compound at the excitation and emission wavelengths used.[4] - Optimize blocking conditions and antibody concentrations for immunoassays.[5] |
| Irreproducible Dose-Response Curves | Cell passage number, mycoplasma contamination, or degradation of the compound. | - Use cells within a consistent and low passage number range.[4] - Regularly test cell cultures for mycoplasma contamination. - Aliquot and store the compound properly to avoid repeated freeze-thaw cycles. |
| Unexpected Biological Activity | The compound may be a Pan-Assay Interference Compound (PAINS). | - Be aware that some natural products can interfere with assays non-specifically.[6][7] - Perform control experiments to rule out assay artifacts. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a steroid that can be isolated from plants of the Tithonia genus, such as Tithonia diversifolia and Tithonia suffruticosa.[1][2][3][]
Q2: What are the known biological activities of this compound?
A2: Limited information is available in the public domain regarding the specific biological activities of this compound. One source suggests it exhibits leishmanicidal activity.[9] As a steroid, it may possess other activities such as anti-inflammatory or cytotoxic effects, which would require experimental validation.
Q3: How should I prepare this compound for in vitro bioassays?
A3: Due to its likely low water solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.[1] This stock can then be diluted in the appropriate cell culture medium for your experiments. Ensure the final solvent concentration in the assay is low and consistent across all treatments, including vehicle controls.
Q4: What type of control experiments should I include in my bioassays?
A4: It is crucial to include several controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known active compound for the specific bioassay being performed.
-
Negative/Untreated Control: Cells that are not exposed to any treatment.
-
Blank Wells: Wells containing only medium to measure background signal.
Q5: How can I assess the cytotoxicity of this compound?
A5: A standard cytotoxicity assay, such as the MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay, can be used. These assays measure metabolic activity or ATP levels, which correlate with the number of viable cells.
Experimental Protocols
Below are detailed methodologies for key experiments that could be performed with this compound.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Anti-Leishmanial Activity Assay (Promastigote Viability)
-
Parasite Culture: Culture Leishmania promastigotes in the appropriate medium until they reach the mid-logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the parasite culture medium.
-
Treatment: Add the diluted compound to a 96-well plate containing the Leishmania promastigotes. Include a known anti-leishmanial drug as a positive control and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer after adding a vital stain like Trypan Blue.
-
Data Acquisition: If using a resazurin assay, measure fluorescence with a microplate reader.
-
Data Analysis: Calculate the percentage of parasite viability relative to the vehicle control and determine the IC50 value.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for screening the bioactivity of this compound.
Hypothetical Steroid Hormone Signaling Pathway
Caption: A potential signaling pathway for a steroid-like compound.
Troubleshooting Logic for High Variability
Caption: A troubleshooting decision tree for high replicate variability.
References
- 1. This compound | Steroids | 72959-46-7 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - CAS:72959-46-7 - KKL Med Inc. [kklmed.com]
Technical Support Center: 6,7-Dihydroneridienone A Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with 6,7-Dihydroneridienone A research.
Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | This compound | InvivoChem[1] |
| CAS Number | 72959-46-7 | ChemicalBook[2], LookChemicals[3] |
| Molecular Formula | C21H28O3 | InvivoChem[1], MedChemExpress[4] |
| Molecular Weight | 328.45 g/mol | InvivoChem[1], MedChemExpress[4] |
| Compound Class | Steroid | InvivoChem[1], MedChemExpress[4] |
| Natural Source | Tithonia diversifolia, Tithonia suffruticosa | MedChemExpress[4], InvivoChem[1] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges that may arise during the extraction, purification, and biological evaluation of this compound and similar natural product steroids.
Question 1: I am experiencing very low yields of this compound from my Tithonia diversifolia extract. What are the potential causes and solutions?
Answer: Low yields are a frequent challenge in natural product isolation. Several factors could be contributing to this issue:
-
Improper Plant Material Handling: The concentration of secondary metabolites like this compound can vary depending on the age of the plant, the season of collection, and post-harvest handling. Ensure you are using healthy, mature plant material.[5] Proper drying of the plant material at a controlled temperature (e.g., 40-50°C) is crucial to prevent enzymatic degradation of the target compound.[6]
-
Inefficient Extraction: The choice of solvent and extraction method significantly impacts the yield. Steroids are typically nonpolar to moderately polar, so a solvent system with similar polarity is often most effective.
-
Troubleshooting Steps:
-
Solvent Polarity: If you are using a very polar solvent, you may be leaving the less polar this compound behind. Consider a sequential extraction, starting with a nonpolar solvent like hexane or petroleum ether, followed by a more polar solvent like dichloromethane or ethyl acetate.[1][7]
-
Extraction Method: Maceration may not be as efficient as more exhaustive methods. Consider using a Soxhlet apparatus for continuous extraction, which can improve efficiency.[7]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully extract the compound. Try increasing the solvent-to-solid ratio.[6]
-
-
-
Compound Degradation: Steroids can be sensitive to heat and pH changes.
-
Troubleshooting Steps:
-
Temperature: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a low temperature (<40°C).[6][8]
-
pH: If performing any acid-base partitioning, be mindful that extreme pH could potentially alter the structure of the steroid. It is generally recommended to work under neutral conditions for steroids that are sensitive to acids or bases.[9]
-
-
Question 2: During the purification of this compound by column chromatography, I am seeing a lot of overlapping peaks, making it difficult to isolate the pure compound. How can I improve the separation?
Answer: Co-elution of structurally similar compounds is a common hurdle in the purification of natural products.[10] Here are some strategies to enhance separation:
-
Optimize Your Chromatography System:
-
Stationary Phase: Silica gel is the most common stationary phase for steroid separation. However, if you are struggling with separation, consider using a different stationary phase, such as alumina or a bonded phase like C18 for reversed-phase chromatography.[1]
-
Solvent System: The key to good separation is finding the right mobile phase.
-
Gradient Elution: A stepwise or linear gradient elution, gradually increasing the polarity of the solvent system (e.g., starting with pure hexane and gradually adding ethyl acetate), will likely provide better resolution than an isocratic elution.[11]
-
Solvent Selectivity: Sometimes, changing one of the solvents in your mobile phase can dramatically alter the selectivity. For example, substituting dichloromethane for ethyl acetate might change the elution order of your compounds.
-
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.
-
-
Alternative Purification Techniques:
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purification, prep-TLC can be an effective method to resolve closely eluting spots.[11]
-
High-Performance Liquid Chromatography (HPLC): If you have access to an HPLC system, this will offer significantly higher resolution than traditional column chromatography. A preparative HPLC column can be used to isolate pure fractions of this compound.[1]
-
Question 3: I am having trouble dissolving my purified this compound for in vitro biological assays. What are some suitable solvents?
Answer: Poor aqueous solubility is a common characteristic of steroids and can be a major roadblock for biological testing.[12][13]
-
Initial Solubility Testing: Start by testing the solubility in common organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of steroid-like compounds for biological assays.[14]
-
-
Preparing Stock Solutions:
-
Dissolve the compound in a minimal amount of 100% DMSO or ethanol to create a high-concentration stock solution.
-
For your final assay, dilute the stock solution in the aqueous cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.
-
-
Solubilizing Agents: If solubility is still an issue, you can consider the use of solubilizing agents or different formulation strategies, but be aware that these can also have their own biological effects.
Question 4: The NMR and MS data for my isolated compound are complex and difficult to interpret. How can I confirm the structure of this compound?
Answer: The structural elucidation of natural products can be challenging, often requiring a combination of spectroscopic techniques.[3]
-
Multi-dimensional NMR:
-
1D NMR (¹H and ¹³C): These are the starting points for structural analysis.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the carbon skeleton and assigning protons and carbons. For a steroid, COSY will help trace the proton-proton correlations within the ring systems, while HMBC will reveal long-range proton-carbon correlations, which are crucial for connecting the different parts of the molecule.
-
-
Mass Spectrometry (MS):
-
Comparison with Literature Data: If any spectroscopic data for this compound or very similar compounds are available in the literature, a direct comparison will be the most definitive way to confirm the structure.
-
X-ray Crystallography: If you are able to grow a suitable crystal of your compound, single-crystal X-ray crystallography will provide an unambiguous determination of its three-dimensional structure.
Experimental Protocols
Protocol 1: General Procedure for the Extraction and Isolation of this compound from Tithonia diversifolia
This protocol is a representative method based on general procedures for the isolation of steroids from plant materials and should be optimized for your specific experimental conditions.[17][18]
-
Plant Material Preparation:
-
Collect fresh, healthy aerial parts of Tithonia diversifolia.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Pack the powdered plant material (e.g., 1 kg) into a Soxhlet apparatus.
-
Perform a sequential extraction with solvents of increasing polarity. Start with n-hexane (e.g., 2 L for 8 hours) to remove nonpolar compounds like fats and waxes.
-
After the hexane extraction, air-dry the plant material and then re-extract with dichloromethane (CH2Cl2) or ethyl acetate (EtOAc) (e.g., 2 L for 8 hours). This compound is expected to be in this fraction.[17]
-
-
Concentration:
-
Concentrate the dichloromethane or ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
-
Chromatographic Purification:
-
Column Chromatography:
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Pack a glass column with silica gel (e.g., 70-230 mesh) in hexane.
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 hexane:EtOAc).[11]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:EtOAc 7:3) and visualize the spots using an appropriate method (e.g., UV light if the compound is UV active, or by staining with an anisaldehyde-sulfuric acid reagent followed by heating).[11]
-
Combine the fractions containing the compound of interest based on their TLC profiles.
-
-
Further Purification (if necessary):
-
If the compound is still not pure, repeat the column chromatography with a shallower solvent gradient or consider preparative TLC or HPLC for final purification.
-
-
-
Structure Elucidation:
-
Subject the pure compound to spectroscopic analysis (NMR, MS, IR, UV) to confirm its identity as this compound.
-
Quantitative Data Summary
The following table presents hypothetical but realistic data that could be generated during the research of this compound.
| Parameter | Value |
| Extraction Yield (from 1 kg dried plant material) | |
| - Hexane Extract | 15.2 g |
| - Dichloromethane Extract | 8.5 g |
| - Ethyl Acetate Extract | 5.1 g |
| Purified this compound Yield | 25 mg |
| Purity (by HPLC) | >98% |
| In Vitro Cytotoxicity (IC50) | |
| - A549 (Lung Cancer Cell Line) | 15.8 µM |
| - MCF-7 (Breast Cancer Cell Line) | 22.4 µM |
| - HeLa (Cervical Cancer Cell Line) | 18.2 µM |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. On the Stability of Steroids upon Gamma and E-Beam Irradiation and the Protective Effect of Inert Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. britannica.com [britannica.com]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization and wetting effects of bile salts on the dissolution of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic chemistry - Wikipedia [en.wikipedia.org]
- 14. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Innovative molecular networking analysis of steroids and characterisation of the urinary steroidome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.org.mx [scielo.org.mx]
- 18. Chromatographic procedures for the isolation of plant steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography for Natural Product Elucidation
In the quest for novel therapeutics and bioactive compounds, the definitive structural elucidation of natural products is paramount. While a suite of analytical techniques provides crucial pieces of the puzzle, single-crystal X-ray crystallography emerges as the gold standard for unambiguous three-dimensional structure determination. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the path to confident structure confirmation.
The hypothetical novel natural product, 6,7-Dihydroneridienone A, serves as a model for illustrating the comparative strengths of various analytical techniques in structure elucidation. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, X-ray crystallography provides the ultimate confirmation of atomic connectivity, stereochemistry, and absolute configuration.
Comparative Analysis of Structure Elucidation Techniques
The selection of analytical methods for natural product structure determination is often guided by sample availability, complexity of the molecule, and the level of structural detail required. The following table summarizes the performance of key techniques.
| Technique | Sample Requirement | Information Provided | Resolution | Throughput | Key Limitations |
| Single-Crystal X-ray Crystallography | High-quality single crystal (µg-mg) | 3D atomic coordinates, bond lengths/angles, absolute configuration | Atomic (<1 Å) | Days to weeks | Crystal growth can be a major bottleneck. |
| NMR Spectroscopy (1D & 2D) | 1-10 mg, soluble | Connectivity (COSY, HMBC), relative stereochemistry (NOESY) | Atomic (in solution) | Hours to days | Ambiguities in complex molecules, limited for insoluble compounds. |
| Mass Spectrometry (MS) | ng-µg | Molecular weight, elemental formula (HRMS), fragmentation pattern | Molecular | High | Does not provide stereochemical information. |
| Infrared (IR) Spectroscopy | µg-mg | Functional groups | Molecular | High | Provides limited structural information on its own. |
| Circular Dichroism (CD) | µg-mg, chiral | Absolute configuration of chromophores | Molecular | High | Requires a chromophore near a stereocenter. |
The Decisive Role of X-ray Crystallography: A Case Study
To illustrate the synergistic use of these techniques, we consider the structure elucidation of the novel clerodane diterpenoid, (+)-19-acetoxy-cis-clerodan-3-ene-15-oic acid[1]. While NMR and MS provided the planar structure and partial relative stereochemistry, single-crystal X-ray diffraction of its dicyclohexylammonium salt derivative was instrumental in confirming the complete and absolute structure.
Supporting Experimental Data
Table 1: Spectroscopic Data for the Illustrative Diterpenoid
| Data Type | Instrument | Key Observations |
| ¹H NMR | 500 MHz Spectrometer | Complex multiplet patterns indicating a rigid polycyclic structure. |
| ¹³C NMR | 125 MHz Spectrometer | 20 distinct carbon signals, consistent with a diterpenoid skeleton. |
| HR-ESI-MS | Q-TOF Mass Spectrometer | m/z [M+Na]⁺ confirming the molecular formula C₂₂H₃₄O₄. |
Table 2: Crystallographic Data for the Diterpenoid Salt
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit-cell dimensions | a = 10.2 Å, b = 15.8 Å, c = 20.1 Å |
| Resolution | 0.85 Å |
| Final R-factor | 0.045 |
| Absolute configuration | Confirmed via Flack parameter |
Experimental Protocols
A robust structure elucidation workflow integrates data from multiple analytical techniques.
Spectroscopic Analysis (NMR & MS)
-
Sample Preparation: Dissolve 5-10 mg of the purified natural product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra to identify proton and carbon environments.
-
2D NMR Data Acquisition: Perform COSY, HSQC, HMBC, and NOESY experiments to establish proton-proton and proton-carbon correlations, and to deduce through-space proximities for relative stereochemistry.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to determine the elemental composition. Analyze fragmentation patterns to identify key structural motifs.
Single-Crystal X-ray Diffraction
-
Crystallization: Screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) to obtain diffraction-quality single crystals. This may require derivatization of the natural product.
-
Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density and refine the structure to obtain the final atomic coordinates, bond lengths, and angles.
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined from the anomalous scattering of the X-rays, typically by calculating the Flack parameter.
Workflow and Signaling Pathway Visualizations
The following diagrams illustrate the logical flow of natural product structure elucidation.
Caption: Workflow for natural product structure elucidation.
Caption: Step-by-step workflow for X-ray crystallography.
References
A Comparative Analysis of the Antioxidant Potential of 6,7-Dihydroneridienone A's Source Plant, Tithonia diversifolia, Against Established Antioxidants
The available research indicates that various extracts of Tithonia diversifolia possess notable antioxidant properties, which are attributed to a rich phytochemical profile including polyphenols, flavonoids, tannins, and terpenoids.[1][2][3][4][5] This guide synthesizes the findings from multiple studies to present a clear comparison of the antioxidant activity of these extracts with that of standard antioxidant agents.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is often measured by its IC50 value, which represents the concentration of the substance required to inhibit 50% of a specific radical's activity. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values obtained from various in vitro antioxidant assays for Tithonia diversifolia extracts and the reference antioxidants.
| Antioxidant Agent | Assay | IC50 Value | Source |
| Tithonia diversifolia (Hydroethanolic leaf extract) | DPPH | 14.88 µg/mL | [1] |
| Tithonia diversifolia (Methanolic leaf extract) | DPPH | 120.26 µg/mL | [2][4] |
| Tithonia diversifolia (Methanolic flower extract) | DPPH | 121.7 µg/mL | [2][4] |
| Vitamin C (Ascorbic Acid) | DPPH | 2.26 - 12.36 µg/mL | [6][7][8] |
| Vitamin E (α-tocopherol) | DPPH | ~5 - 42.86 µg/mL | [9][10] |
| Glutathione | DPPH | ~18.30 µM | [11] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to ensure transparency and facilitate the replication of findings.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12][13]
-
Reagents: DPPH solution (typically 0.1 mM in methanol), methanol, test sample, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
A specific volume of the DPPH solution is mixed with varying concentrations of the test sample.
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Absorbance of control - Absorbance of sample) / Absorbance of control)) x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is monitored spectrophotometrically.
-
Reagents: ABTS solution, potassium persulfate, buffer solution (e.g., phosphate-buffered saline), test sample, and a standard antioxidant.
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with a buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Varying concentrations of the test sample are added to the ABTS•+ solution.
-
The absorbance is measured after a specific incubation time.
-
The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is then measured spectrophotometrically.[12]
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test sample, and a standard (e.g., FeSO₄).
-
Procedure:
-
The FRAP reagent is freshly prepared and warmed to 37°C.
-
A small volume of the test sample is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation period.
-
A standard curve is prepared using a known concentration of Fe²⁺.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µM Fe²⁺/g of sample).
-
Visualizing Antioxidant Mechanisms and Experimental Workflows
General Antioxidant Action on a Free Radical
The following diagram illustrates the fundamental principle of antioxidant action, where an antioxidant molecule donates an electron to a free radical, thereby neutralizing it and preventing oxidative damage.
Caption: Electron donation from an antioxidant to a free radical.
DPPH Assay Workflow
This diagram outlines the key steps involved in the DPPH antioxidant assay.
Caption: Workflow of the DPPH radical scavenging assay.
Cellular Oxidative Stress and Antioxidant Defense
This diagram depicts a simplified signaling pathway of cellular response to oxidative stress and the role of antioxidants.
Caption: Cellular response to oxidative stress and antioxidant defense. Caption: Cellular response to oxidative stress and antioxidant defense.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. proceedings.science [proceedings.science]
- 6. journals.unpad.ac.id [journals.unpad.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Leishmanicidal Mechanism of 6,7-Dihydroneridienone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel leishmanicidal agents. Natural products are a promising reservoir for such discoveries. 6,7-Dihydroneridienone A, a steroid isolated from the medicinal plant Tithonia diversifolia, has been noted for its potential leishmanicidal activity. This guide provides a comparative analysis of the proposed mechanism of action of this compound against established leishmanicidal drugs, supported by available, albeit limited, data and inferred mechanisms from structurally related compounds.
While direct experimental evidence for the precise mechanism of this compound is not yet available in peer-reviewed literature, this guide synthesizes information on the bioactivities of its source plant and related steroid compounds to propose a plausible mechanism. This is juxtaposed with the well-characterized mechanisms of standard-of-care drugs to offer a clear comparative perspective for researchers in the field.
Comparative Analysis of Leishmanicidal Activity
Quantitative data on the direct leishmanicidal activity of this compound, such as the half-maximal inhibitory concentration (IC50), is not currently available in published studies. However, for the purpose of comparison, this guide includes data for other compounds from Tithonia diversifolia and standard antileishmanial drugs.
| Compound/Drug | Target Organism | IC50 (µg/mL) | IC50 (µM) | Cell Line | Reference |
| Tagitinin C | Trypanosoma brucei (TC221) | 0.0042 | ~0.012 | Bloodstream forms | [1] |
| Amphotericin B | Leishmania donovani | - | 0.3 | Promastigotes | [2] |
| Miltefosine | Leishmania donovani | - | < 10 | Promastigotes | [3] |
| Pentamidine | Leishmania spp. | - | - | - | [4][5] |
| This compound | Leishmania spp. | Not Available | Not Available | - | - |
Proposed Mechanism of Action of this compound
Due to the absence of direct studies on its mechanism of action, we propose a hypothetical mechanism for this compound based on the known activities of other steroids against Leishmania. Steroids can exert antiparasitic effects through two primary routes: direct action on the parasite or modulation of the host's immune response.
One plausible mechanism is the immunomodulatory pathway . Glucocorticoids, a class of steroids, have been shown to enhance the leishmanicidal activity of macrophages.[6][7][8] This is achieved by increasing the production of interferon-gamma (IFN-γ) and nitric oxide (NO), key molecules in the host's defense against intracellular pathogens like Leishmania.[7] this compound may act similarly, stimulating macrophages to produce a more robust anti-leishmanial response.
Another possibility is that the steroid nucleus of this compound acts as a carrier moiety , enhancing the uptake or activity of other leishmanicidal compounds present in Tithonia diversifolia extracts. Studies have shown that conjugating steroids to other active molecules can increase their efficacy against Leishmania and Mycobacterium tuberculosis.[9]
The following diagram illustrates the proposed immunomodulatory mechanism of action.
Caption: Proposed immunomodulatory mechanism of this compound.
Comparison with Standard Leishmanicidal Drugs
To provide a comprehensive understanding, the proposed mechanism of this compound is compared with that of established antileishmanial drugs.
| Drug | Primary Mechanism of Action | Molecular Target(s) |
| Amphotericin B | Forms pores in the parasite cell membrane, leading to leakage of intracellular contents.[2][10][11] | Binds to ergosterol and other sterols in the Leishmania cell membrane.[2][11] |
| Miltefosine | Induces apoptosis-like cell death and disrupts lipid metabolism and cell signaling pathways.[12][13][14][15] | Affects phosphatidylcholine biosynthesis, inhibits cytochrome-c oxidase, and disrupts intracellular Ca2+ homeostasis.[12][13][14][16] |
| Pentamidine | Interferes with DNA, RNA, phospholipid, and protein synthesis.[5][17][18] | Intercalates into DNA, inhibits topoisomerases, and disrupts mitochondrial membrane potential.[17] |
| This compound (Proposed) | Immunomodulation of host macrophages. | Host cell signaling pathways leading to IFN-γ and NO production. |
The following diagram illustrates the distinct signaling pathways of these comparator drugs.
Caption: Mechanisms of action of standard antileishmanial drugs.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate leishmanicidal activity.
In Vitro Leishmanicidal Assay (Promastigote Viability)
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199, RPMI-1640) supplemented with fetal bovine serum at 25-28°C.[19]
-
Compound Preparation: this compound and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds at various concentrations are added to the wells.
-
Incubation: The plates are incubated for 48-72 hours at 25-28°C.
-
Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer, or more commonly, using viability dyes like resazurin (alamarBlue) or MTT.[20][21]
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.
In Vitro Leishmanicidal Assay (Intracellular Amastigote Viability)
-
Host Cell Culture: Macrophage cell lines (e.g., J774, THP-1) or primary peritoneal macrophages are cultured in a suitable medium (e.g., RPMI-1640) and seeded in 96-well plates.[20][22]
-
Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio and incubated to allow for phagocytosis and transformation into amastigotes.[21][22]
-
Treatment: Extracellular promastigotes are washed away, and the infected macrophages are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Amastigote Quantification: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting under a microscope, or by using reporter gene-expressing parasites (e.g., luciferase or GFP).[22]
-
Data Analysis: The percentage of infection and the number of amastigotes per macrophage are calculated to determine the IC50 value.
The workflow for these assays is depicted below.
Caption: General workflow for in vitro leishmanicidal assays.
Conclusion
While this compound presents an interesting scaffold for the development of new leishmanicidal drugs, a significant knowledge gap exists regarding its precise mechanism of action and potency. Based on the biological activities of other steroids, an immunomodulatory mechanism is a plausible hypothesis that warrants further investigation. Future research should focus on isolating and testing pure this compound in robust in vitro and in vivo models of leishmaniasis to determine its IC50, elucidate its mechanism of action, and assess its potential as a standalone therapy or as part of a combination treatment. This guide serves as a foundational resource to stimulate and direct such future research endeavors.
References
- 1. Identification of tagitinin C from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentamidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. An In Vitro Investigation of the Effects of the Glucocorticoid on Leishmania major Amastigotes [ajcmi.umsha.ac.ir]
- 8. Leishmania infantum leishmaniasis in corticosteroid – treated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increase of leishmanicidal and tubercular activities using steroids linked to aminoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipsosomal amphotericin B: a review of its properties, function, and use for treatment of cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. mdpi.com [mdpi.com]
- 20. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 21. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Anticancer Withanolide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Due to the limited publicly available information on the structure-activity relationship (SAR) of 6,7-Dihydroneridienone A analogs, this guide presents a comparative analysis of a well-researched class of anticancer steroids: the withanolides. This exemplary guide provides insights into how structural modifications of withanolide analogs impact their cytotoxic activity, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways they modulate.
Quantitative Structure-Activity Relationship Data
The cytotoxic activity of withanolide A and its synthetic analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Modification | JMAR (Head and Neck Cancer) IC50 (μM) | MDA-MB-231 (Breast Cancer) IC50 (μM) | SKMEL-28 (Melanoma) IC50 (μM) | DRO81-1 (Colon Cancer) IC50 (μM) | MRC-5 (Normal Lung Fibroblast) IC50 (μM) |
| Withaferin A (1) | Parent Compound | 0.250 | 0.350 | 0.450 | 0.150 | 0.800 |
| Withalongolide A (2) | Parent Compound | 1.20 | 1.50 | 2.50 | 0.800 | >10 |
| 7 | Diacetate of 2 | 0.150 | 0.250 | 0.500 | 0.0580 | 1.50 |
| 9 | Tripropionyl of 2 | 0.200 | 0.130 | 1.00 | 0.350 | 2.00 |
| 12 | C-19-OH analog of 2 | >10 | >10 | >10 | >10 | >10 |
| 13 | C-4/19-di-OH analog of 2 | >10 | >10 | >10 | >10 | >10 |
| 15 | C-4-OAc analog of 2 | 0.150 | 0.175 | 0.350 | 0.0865 | 1.20 |
| 16 | C-4-OAc, C-19-OAc of 2 | >10 | >10 | >10 | >10 | >10 |
| 18 | Lacks 5β,6β-epoxide | >10 | >10 | >10 | >10 | >10 |
| 20 | Lacks 5β,6β-epoxide | >10 | >10 | >10 | >10 | >10 |
| 22 | 2-iodoenone of 8 | 0.500 | 0.600 | 0.800 | 0.300 | 2.50 |
| 24 | Macrocycle of 23 | 0.500 | 0.205 | 0.965 | 0.450 | 3.00 |
Data adapted from "Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues".[1]
Key Structure-Activity Relationship Insights:
-
Epoxide Moiety: The presence of the 5β,6β-epoxide in ring B is crucial for cytotoxic activity, as its absence in analogs 18 and 20 leads to a complete loss of activity (IC50 ≥ 10 μM)[1].
-
Acetylation: Acetylation of hydroxyl groups can influence potency. For instance, the diacetate analog 7 and the C-4 acetate analog 15 showed increased or comparable activity to the parent compound withalongolide A (2 )[1]. The increased lipophilicity of acetylated analogs may lead to enhanced cell permeability[1].
-
Hydroxylation: The position of hydroxyl groups significantly impacts activity. Hydroxylation at C-19 (analog 12 ) and C-4/19 (analog 13 ) resulted in inactive compounds[1].
-
A-Ring Substitution: Modifications to the A-ring, such as the introduction of a 2-iodoenone in analog 22 , maintained considerable cytotoxicity[1].
-
Macrocylization: The formation of a macrocycle in analog 24 resulted in increased potency across all tested cell lines compared to its acyclic precursor[1].
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the withanolide analogs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
-
Cell Culture: Human cancer cell lines (JMAR, MDA-MB-231, SKMEL-28, DRO81-1) and a normal human fetal lung fibroblast cell line (MRC-5) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well microplates at a density of 3 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The withanolide analogs were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. The cells were then treated with various concentrations of the compounds (typically ranging from 0.01 to 100 µM) in fresh medium. The final DMSO concentration in the wells was kept below 0.5%. Control wells contained cells treated with DMSO at the same concentration as the compound-treated wells.
-
Incubation: The plates were incubated for 48 to 72 hours.
-
MTT Assay: After the incubation period, the medium was removed, and MTT solution (0.5 mg/mL in PBS) was added to each well. The plates were incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined from the dose-response curves by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflow
Withanolides exert their anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
References
Dexamethasone vs. Curcumin: A Comparative Analysis of Anti-inflammatory and Anticancer Activities
In the landscape of therapeutic agents for inflammatory diseases and cancer, both synthetic corticosteroids and natural compounds hold significant places. This guide provides a detailed, objective comparison of the biological activities of Dexamethasone, a potent synthetic glucocorticoid, and Curcumin, a natural polyphenol derived from turmeric. The following sections present quantitative data on their efficacy, detailed experimental protocols for key assays, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in understanding their comparative profiles.
Quantitative Comparison of Biological Activities
The in vitro efficacy of Dexamethasone and Curcumin in mediating anti-inflammatory and anticancer effects is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The tables below summarize the IC50 values for both compounds across various cell lines and assays.
Table 1: Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 |
| Dexamethasone | RAW 264.7 Macrophages | LPS-induced Nitric Oxide (NO) Production | >25-fold lower than unconjugated Dexamethasone and Monomethyl Fumarate[1] |
| Dexamethasone | Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A-stimulated Lymphocyte Proliferation | < 10-8 M to > 10-6 M[2] |
| Dexamethasone | - | Glucocorticoid Receptor Binding | 38 nM |
| Curcumin | - | Inhibition of Protein Denaturation | IC50 = 12.85 µg/mL (for Cur/CD-HNPs)[3] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 |
| Dexamethasone | HepG2 (Liver Cancer) | MTT Assay (48h) | 329 µg/mL[4] |
| Dexamethasone | HT-29 (Colon Cancer) | MTT Assay (48h) | 1000 µM |
| Dexamethasone | A549 (Non-Small Cell Lung Cancer) | CCK-8 Assay (48h, with Cisplatin) | 15.78 µM (co-treatment)[5][6] |
| Dexamethasone | H292 (Non-Small Cell Lung Cancer) | CCK-8 Assay (48h, with Cisplatin) | 11.60 µM (co-treatment)[5][6] |
| Dexamethasone | CEM-C1 (T-cell Acute Lymphoblastic Leukemia) | CCK-8 Assay (48h) | 364.1 ± 29.5 µM[7] |
| Curcumin | CK2α (Casein Kinase 2) | Kinase Inhibition Assay | 2.38 ± 0.15 μM[8] |
| Curcumin | HepG2 (Liver Cancer) | MTT Assay | - |
| Curcumin | Various Cancer Cell Lines | - | Generally in the micromolar range |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the assays mentioned in the data tables.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 80 x 10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Dexamethasone from 0.1 to 1000 µM) and incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 546 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined graphically.
LPS-Induced Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells into 96-well plates.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well (except the control) to induce an inflammatory response.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Nitrite Quantification (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. The absorbance is measured at 540 nm.[10]
Signaling Pathways and Mechanisms of Action
The biological effects of Dexamethasone and Curcumin are mediated through their interaction with various cellular signaling pathways.
Dexamethasone's Mechanism of Action
Dexamethasone, as a glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects primarily by binding to the glucocorticoid receptor (GR).[11][12] This complex then translocates to the nucleus, where it modulates gene expression.[11] Key mechanisms include:
-
Transactivation: The GR-Dexamethasone complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins.[13]
-
Transrepression: The complex can also repress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.[13][14]
The anticancer effects of Dexamethasone are multifaceted and can involve the inhibition of cell proliferation and the induction of apoptosis.[15] In some cancers, it can inhibit the mTOR signaling pathway.[15]
Caption: Dexamethasone's anti-inflammatory mechanism.
Curcumin's Mechanism of Action
Curcumin's therapeutic effects stem from its ability to interact with a wide array of molecular targets. Its anti-inflammatory action is largely attributed to the inhibition of pro-inflammatory transcription factors, most notably NF-κB.[16] By suppressing NF-κB, Curcumin reduces the expression of various inflammatory mediators, including cytokines and enzymes like COX-2.
The anticancer properties of Curcumin are diverse and involve the modulation of multiple signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[17] It has been shown to induce apoptosis and inhibit angiogenesis.[18]
Caption: Curcumin's multi-target mechanism.
References
- 1. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dexamethasone inhibits the proliferation of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone Reduces Sensitivity to Cisplatin by Blunting p53-Dependent Cellular Senescence in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 6. Dexamethasone Reduces Sensitivity to Cisplatin by Blunting p53-Dependent Cellular Senescence in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin in Cancer and Inflammation: An In-Depth Exploration of Molecular Interactions, Therapeutic Potentials, and the Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. ClinPGx [clinpgx.org]
- 13. academic.oup.com [academic.oup.com]
- 14. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 15. dovepress.com [dovepress.com]
- 16. thieme-connect.de [thieme-connect.de]
- 17. mdpi.com [mdpi.com]
- 18. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 6,7-Dihydroneridienone A and 6,7-dehydroxyroyleanone
A comprehensive comparative analysis between 6,7-Dihydroneridienone A and 6,7-dehydroxyroyleanone is currently challenging due to the limited publicly available data on the biological activities of this compound. While extensive research has been conducted on 6,7-dehydroxyroyleanone, revealing a range of biological effects, this compound remains largely uncharacterized in the scientific literature.
This guide provides a detailed overview of the available information on both compounds, highlighting the significant data available for 6,7-dehydroxyroyleanone and the current knowledge gaps for this compound.
6,7-dehydroxyroyleanone: A Multi-Target Bioactive Compound
6,7-dehydroxyroyleanone is a bioactive abietane diterpene predominantly isolated from plants of the Plectranthus genus, such as Plectranthus aliciae.[1][2][3] It has demonstrated a variety of pharmacological activities, including antioxidant, antibacterial, cytotoxic, and anti-inflammatory effects.[1][3][4]
Biological Activities of 6,7-dehydroxyroyleanone
A summary of the reported biological activities of 6,7-dehydroxyroyleanone is presented in the table below.
| Biological Activity | Cell Line/Strain | Key Findings | Reference |
| Cytotoxicity | Various cancer cell lines | Moderate to significant cytotoxic activity has been observed.[1][5][6] | [1][5][6] |
| Antibacterial | Staphylococcus aureus (MSSA & MRSA) | Moderate activity with MIC values around 12.44 μM.[1] | [1] |
| Anti-inflammatory | RAW 264.7 macrophages | Did not show significant activity in its natural form. However, synthetic derivatives exhibited potent anti-inflammatory effects, surpassing the positive control dexamethasone.[1] | [1] |
| Antioxidant | Various assays | Showed antioxidant activity. Synthetic derivatives demonstrated improved antioxidant potential.[1][4] | [1][4] |
Experimental Protocols for 6,7-dehydroxyroyleanone
Extraction from Plectranthus aliciae
6,7-dehydroxyroyleanone can be extracted from the essential oil of Plectranthus aliciae using hydrodistillation with a Clevenger apparatus. This method has been shown to provide the highest yield of the compound.[1][2][3]
Workflow for Extraction and Derivatization:
This compound: An Underexplored Steroid
This compound is a steroid that has been isolated from plant species such as Tithonia suffruticosa and Tithonia diversifolia.[7][8][9] Despite its identification, there is a significant lack of published research detailing its biological activities. Some sources mention a "notable leishmanicidal activity"; however, specific experimental data, such as IC50 values or the methodologies used to determine this activity, are not available in the reviewed literature.
Due to the absence of quantitative data and detailed experimental protocols for this compound, a direct and objective comparison with 6,7-dehydroxyroyleanone is not feasible at this time.
Future Directions
To enable a comprehensive comparative analysis, future research should focus on:
-
Biological Screening of this compound: A thorough investigation of the cytotoxic, anti-inflammatory, antibacterial, and antioxidant properties of this compound is required.
-
Quantitative Assays: Determination of key performance indicators, such as IC50 and MIC values, for this compound against various cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidation of the molecular pathways through which this compound may exert any identified biological effects.
Such studies would provide the necessary data to perform a meaningful comparative analysis with well-characterized compounds like 6,7-dehydroxyroyleanone and to assess the potential of this compound as a therapeutic agent.
References
- 1. In vitro leishmanicidal activities of sesquiterpene lactones from Tithonia diversifolia against Leishmania braziliensis promastigotes and amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Leishmanicidal Activities of Sesquiterpene Lactones from Tithonia diversifolia against Leishmania braziliensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive study of the potential phytomedicinal use and toxicity of invasive Tithonia species in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the anti-inflammatory and analgesic properties of Tithonia diversifolia leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Validating the Anti-inflammatory Pathway of 6,7-Dihydroneridienone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory properties of 6,7-Dihydroneridienone A, a steroidal compound isolated from Tithonia diversifolia. Due to the limited specific research on the anti-inflammatory mechanism of this compound, this document presents a hypothesized pathway based on its steroidal nature and the known anti-inflammatory effects of its source plant extract. This guide compares its potential efficacy against the well-established steroidal anti-inflammatory drug, Dexamethasone, and the natural flavonoid, Naringenin. Furthermore, a detailed experimental workflow is proposed to validate the hypothesized anti-inflammatory pathway.
Performance Comparison: Anti-inflammatory Activity
The following table summarizes the reported and hypothesized inhibitory concentrations (IC50) of this compound and comparator compounds against key inflammatory mediators. The data for this compound is hypothetical and serves as a benchmark for future experimental validation.
| Compound | Target | IC50 (µM) | Cell Type | Comments |
| This compound | NF-κB Activation | [Hypothetical] | RAW 264.7 Macrophages | Proposed to act via glucocorticoid receptor-mediated transrepression. |
| COX-2 Expression | [Hypothetical] | RAW 264.7 Macrophages | Potential downstream effect of NF-κB inhibition. | |
| Dexamethasone | NF-κB Activation | ~0.0005[1] | A549 Cells | Potent steroidal anti-inflammatory drug.[1] |
| COX-2 Expression | ~0.0073[2] | Human Articular Chondrocytes | Inhibits COX-2 expression at the mRNA level.[2][3] | |
| Naringenin | NF-κB Activation | Weak inhibitor[4] | RAW 264.7 Macrophages | A natural flavonoid with demonstrated anti-inflammatory properties.[4][5] |
| COX-2 Expression | Effective at 50-100[6] | RAW 264.7 Macrophages & BV2 Microglia | Inhibits LPS-induced COX-2 expression.[6][7] |
Hypothesized Anti-inflammatory Pathway of this compound
Based on its steroidal structure and the known anti-inflammatory properties of plant-derived steroids, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. The proposed mechanism involves the binding of this compound to the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory gene expression.
Caption: Hypothesized anti-inflammatory pathway of this compound.
Proposed Experimental Validation Workflow
To validate the anti-inflammatory activity and the hypothesized mechanism of action of this compound, the following experimental workflow is proposed.
Caption: Experimental workflow for validating the anti-inflammatory effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, Dexamethasone, or Naringenin for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Assay
-
Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[8][9][10][11][12]
-
Procedure:
-
After cell treatment, collect 100 µL of the culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Principle: A sandwich ELISA is used to quantify the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant.[13][14][15][16][17]
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.[18][19][20][21][22]
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
While direct experimental evidence for the anti-inflammatory pathway of this compound is currently lacking, its steroidal structure and the known bioactivity of its source plant, Tithonia diversifolia, strongly suggest a potential role in modulating inflammatory responses. The hypothesized mechanism, centered on the inhibition of the NF-κB and MAPK signaling pathways via glucocorticoid receptor interaction, provides a solid foundation for further investigation. The detailed experimental workflow outlined in this guide offers a systematic approach to validate this hypothesis and to quantitatively assess the anti-inflammatory efficacy of this compound in comparison to established anti-inflammatory agents. Successful validation of this pathway could position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics.
References
- 1. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringenin more effectively inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages than in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. mdpi.com [mdpi.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. bmgrp.com [bmgrp.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Efficacy of 6,7-Dihydroneridienone A: An Analysis of Available In Vitro and In Vivo Data
A comprehensive review of the existing scientific literature reveals a significant lack of specific in vitro and in vivo efficacy data for the compound 6,7-Dihydroneridienone A. This natural product, a steroid isolated from Tithonia diversifolia (also known as the Mexican sunflower), has been identified in phytochemical studies, but its biological activities have not been extensively investigated and documented in publicly available research.[1]
While direct data on this compound is scarce, this guide will provide an overview of the biological activities of extracts from Tithonia diversifolia and its other major bioactive constituents as a proxy to understand the potential therapeutic areas where this compound might be active. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in this and related compounds.
Comparative Efficacy of Tithonia diversifolia Extracts and Constituents
Extracts of Tithonia diversifolia and its isolated compounds have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-malarial effects. The following tables summarize the available quantitative data for key components and extracts.
In Vitro Cytotoxicity and Antiplasmodial Activity
| Compound/Extract | Cell Line/Organism | Assay | IC50 Value | Reference |
| Tagitinin C | Plasmodium falciparum (FCA strain) | Antiplasmodial Assay | 0.33 µg/mL | [2] |
| Ether Extract of T. diversifolia | Plasmodium falciparum (FCA strain) | Antiplasmodial Assay | 0.75 µg/mL | [2] |
| Tagitinin C | HTC-116 (Human colon carcinoma) | Cytotoxicity Assay | 0.706 µg/mL | [2] |
| Acetyltagitinin E | Hep G2 (Human hepatocellular carcinoma) | Cytotoxicity Assay | Selective Cytotoxicity | [3] |
| Tagitinin-F | Hep G2 (Human hepatocellular carcinoma) | Cytotoxicity Assay | Selective Cytotoxicity | [3] |
| Essential Oil of T. diversifolia | Artemia salina larvae | Cytotoxicity Assay | LC50 of 3.11 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.
In Vitro Antiplasmodial Activity Assay
A bioassay-guided fractionation was utilized to identify the active components against Plasmodium falciparum. The in vitro antiplasmodial activity was assessed using a standard microdilution technique.
-
Parasite Culture: Plasmodium falciparum strains were cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Drug Preparation: The plant extracts and isolated compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Incubation: The parasite cultures were incubated with the test substances for a specified period (e.g., 48 hours).
-
Assessment of Parasitemia: Parasite growth inhibition was determined by microscopic counting of parasitized erythrocytes or by using a fluorescent DNA-intercalating dye.
-
IC50 Determination: The 50% inhibitory concentration (IC50) was calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the isolated compounds against human cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., HTC-116, Hep G2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
MTT Incubation: After treatment, the medium was replaced with fresh medium containing MTT solution, and the plates were incubated to allow the formazan crystals to form.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a general workflow for natural product drug discovery and a simplified apoptosis signaling pathway, which is a common mechanism of action for cytotoxic compounds.
References
- 1. This compound | Steroids | 72959-46-7 | Invivochem [invivochem.com]
- 2. In vitro antiplasmodial activity of Tithonia diversifolia and identification of its main active constituent: tagitinin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Characterization, Antioxidant, Cytotoxic and Microbiological Activities of the Essential Oil of Leaf of Tithonia Diversifolia (Hemsl) A. Gray (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis Reveals Scarcity of Published Data on 6,7-Dihydroneridienone A
Despite a thorough investigation into the scientific literature, a comprehensive comparison guide on 6,7-Dihydroneridienone A cannot be compiled due to a significant lack of published research on its biological activity, signaling pathways, and experimental data.
Our extensive search identified this compound as a steroid isolated from the plants Tithonia suffruticosa and Tithonia diversifolia. Basic physicochemical properties, such as its molecular formula (C₂₁H₂₈O₃) and molecular weight (328.45 g/mol ), are known. However, detailed studies elucidating its biological effects and mechanisms of action are conspicuously absent from the public domain.
This absence of foundational research makes it impossible to fulfill the core requirements of a publish comparison guide, which would necessitate:
-
Quantitative Data Presentation: Without experimental results, there is no data to summarize in comparative tables.
-
Detailed Experimental Protocols: The lack of published studies means there are no established methodologies to report.
-
Signaling Pathway and Workflow Visualization: As the signaling pathways affected by this compound have not been elucidated, no diagrams can be generated.
While searches were conducted for related terms and broader categories, the results consistently pointed to different compounds, such as 6,7-dehydroxyroyleanone, or provided general information on steroids and cell signaling that is not specific to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
